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  • Product: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
  • CAS: 941696-11-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester with significant potential as a versatile building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a chlorinated and methoxylated phenyl ring, offer opportunities for the synthesis of novel heterocyclic compounds and other complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug development based on the bioactivity of structurally related molecules.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern pharmaceutical research. Key to this endeavor is the design and synthesis of innovative molecular scaffolds that can interact with biological targets with high affinity and selectivity. Substituted aryl β-keto esters, such as Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, represent a valuable class of intermediates in this context. The presence of multiple functional groups—an ester, a ketone, and a substituted aromatic ring—provides a rich platform for a variety of chemical transformations, enabling the construction of diverse compound libraries for biological screening.

The 2-chloro-4-methoxyphenyl moiety is of particular interest. The chloro and methoxy substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. These substituents can also engage in specific interactions with protein binding pockets, potentially enhancing the potency and selectivity of the final drug candidates[1]. This guide serves as a comprehensive resource for researchers looking to utilize Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in their synthetic and drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.

PropertyValueSource
CAS Number 941696-11-3
Molecular Formula C₁₂H₁₃ClO₄
Molecular Weight 256.68 g/mol
Appearance Expected to be a liquid or low-melting solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in waterInferred from related compounds
Storage Sealed in a dry, cool (2-8°C) environment

Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

The synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is most effectively achieved through a two-step process, beginning with the activation of the corresponding carboxylic acid followed by a Claisen-type condensation with a malonate derivative. This approach ensures high yields and purity of the final product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Claisen-type Condensation A 2-Chloro-4-methoxybenzoic acid B 2-Chloro-4-methoxybenzoyl chloride A->B Chlorination D Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate B->D Acylation reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Catalytic DMF DCM or Toluene, Reflux C Potassium Ethyl Malonate C->D reagent2 Anhydrous THF -10°C to Room Temperature

Caption: Synthetic workflow for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methoxybenzoyl chloride

  • Rationale: The carboxylic acid is first converted to the more reactive acyl chloride to facilitate the subsequent C-C bond formation. Thionyl chloride or oxalyl chloride are standard reagents for this transformation, with oxalyl chloride often being preferred for its milder reaction conditions and cleaner byproducts (gaseous CO and CO₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species.

  • Protocol:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-methoxybenzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

    • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at room temperature.

    • Add a catalytic amount of DMF (1-2 drops).

    • The reaction mixture is then heated to reflux and stirred until the evolution of gas ceases (typically 1-3 hours).

    • The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

    • Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-chloro-4-methoxybenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

  • Rationale: This step involves the acylation of a malonate enolate with the previously synthesized acyl chloride. The use of potassium ethyl malonate, a pre-formed salt of the mono-ester of malonic acid, is advantageous as it prevents self-condensation of the malonate and other side reactions. The reaction is a nucleophilic acyl substitution.

  • Protocol:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend potassium ethyl malonate (1.1-1.3 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -10°C to 0°C using an ice-salt bath.

    • Dissolve the crude 2-chloro-4-methoxybenzoyl chloride from Step 1 in anhydrous THF.

    • Add the solution of the acyl chloride dropwise to the stirred suspension of potassium ethyl malonate, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate as a pure compound.

Potential Applications in Drug Development

While specific biological activity data for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is not yet widely published, the structural motifs present in the molecule suggest several promising avenues for its application in drug discovery.

As a Precursor for Heterocyclic Scaffolds

β-keto esters are renowned for their utility in the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. For instance, condensation reactions with hydrazines can yield pyrazoles, while reactions with ureas or thioureas can produce pyrimidines and thiouracils, respectively. These heterocyclic cores are present in numerous approved drugs with diverse therapeutic applications.

Heterocycle_Synthesis A Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate B Substituted Pyrazoles A->B C Substituted Pyrimidines A->C D Other Heterocycles A->D reagent1 Hydrazine derivatives reagent2 Urea/Thiourea derivatives reagent3 Other dinucleophiles

Caption: Potential for synthesis of various heterocyclic compounds.

Exploration as Kinase Inhibitors

Many small molecule kinase inhibitors feature a substituted aromatic ring linked to a heterocyclic core. The 2-chloro-4-methoxyphenyl moiety of the title compound could serve as a key pharmacophoric element for interaction with the ATP-binding site of various kinases[]. The chloro group can act as a hydrogen bond acceptor, while the methoxy group can also participate in hydrogen bonding or occupy hydrophobic pockets[1]. Synthesis of a library of compounds derived from Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate could lead to the discovery of novel kinase inhibitors for the treatment of cancer and other diseases.

Investigation as Antimicrobial Agents

Substituted benzoyl derivatives have been reported to possess antimicrobial activity[3]. The combination of a halogen and a methoxy group on the phenyl ring could modulate the electronic and steric properties of the molecule in a way that enhances its interaction with microbial targets. Therefore, Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate and its derivatives warrant investigation as potential antibacterial and antifungal agents.

Analytical Characterization

The identity and purity of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, a singlet for the methylene protons between the two carbonyl groups, and signals in the aromatic region corresponding to the substituted phenyl ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the ester and ketone carbonyl carbons, the carbons of the ethyl and methoxy groups, the methylene carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups (typically in the range of 1680-1750 cm⁻¹), as well as C-O and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of β-keto esters.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

For related compounds, hazards such as skin and eye irritation have been reported[4][5]. It is prudent to assume that Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate may have similar properties.

Conclusion

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. This technical guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, and an exploration of its potential as a precursor to novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will be crucial in advancing the frontiers of medicinal chemistry.

References

  • Capot Chemical. Material Safety Data Sheet. [Link]

  • Gooch, E. E., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(3), 389-403.
  • Google Patents. US5635462A - Antimicrobial cleansing compositions.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Executive Summary In contemporary drug discovery, functionally dense building blocks are critical for the rapid assembly of complex pharmacological scaffolds. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 9416...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, functionally dense building blocks are critical for the rapid assembly of complex pharmacological scaffolds. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3) is a highly versatile aromatic β -keto ester[1]. Characterized by an active methylene group flanked by an ester and an aryl ketone, this intermediate serves as a linchpin in the synthesis of diverse heterocyclic systems, including pyrazoles, pyrimidines, and coumarins.

This guide provides an authoritative, step-by-step methodology for the synthesis, characterization, and downstream application of this compound, designed specifically for researchers and process chemists in drug development.

Structural Dynamics & Physicochemical Profile

The reactivity of ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is governed by its keto-enol tautomerism and the pronounced acidity of its α -protons.

  • Tautomeric Causality: In non-polar media, the enol form is thermodynamically stabilized via a six-membered intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. However, the presence of the ortho-chloro substituent on the aryl ring introduces significant steric hindrance. This steric bulk forces the aromatic ring slightly out of coplanarity with the enol double bond, reducing the resonance stabilization energy compared to unsubstituted benzoylacetates. Consequently, the keto-enol equilibrium is highly sensitive to solvent polarity and temperature.

  • Active Methylene Acidity: The α -carbon protons are highly acidic (pKa 10-11) due to the electron-withdrawing effects of the adjacent carbonyls, making the molecule an excellent carbon nucleophile upon deprotonation.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
CAS Registry Number 941696-11-3
Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol
Monoisotopic Mass 256.05023 Da
XLogP (Predicted) 2.6

(Data sourced from 1[1])

Optimized Synthetic Methodology: The Magnesium Enolate Pathway

While classic Claisen condensations utilizing sodium metal and ethyl acetate are historically prevalent[2], they often suffer from poor yields and side reactions (e.g., ester cleavage or nucleophilic aromatic substitution) when applied to highly functionalized aryl systems.

To ensure high fidelity and yield, the magnesium enolate cross-condensation method is the modern standard for synthesizing ethyl benzoylacetate derivatives[3].

Experimental Protocol: Step-by-Step

Phase 1: Acyl Chloride Generation

  • Reagents: Suspend 2-chloro-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N2​ atmosphere.

  • Activation: Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride while minimizing thermal degradation.

  • Isolation: Stir at room temperature until gas evolution ( CO2​ , CO ) ceases. Concentrate under reduced pressure to yield the crude 2-chloro-4-methoxybenzoyl chloride.

Phase 2: Magnesium Enolate Formation & Coupling 4. Enolate Preparation: In a separate flame-dried flask, suspend potassium ethyl malonate (1.3 eq) and anhydrous MgCl2​ (1.5 eq) in anhydrous acetonitrile. 5. Deprotonation: Add triethylamine (TEA, 3.0 eq) dropwise at 0 °C and stir for 2 hours.

  • Causality: The Mg2+ ion acts as a Lewis acid, chelating the bidentate malonate. This chelation drastically lowers the pKa of the α -methylene protons, allowing the relatively weak base TEA to generate the enolate quantitatively. This avoids the use of strong bases (like NaOEt) that could degrade the starting materials[3].
  • Coupling: Introduce the crude acyl chloride (from Phase 1) dissolved in minimal acetonitrile dropwise to the enolate suspension at 0 °C. Stir overnight at room temperature.

Phase 3: Decarboxylation and Isolation 7. Quenching: Cool the reaction to 0 °C and quench with 2N HCl (aq). Stir vigorously for 1 hour.

  • Causality: The acidic aqueous environment disrupts the magnesium chelate and protonates the intermediate. Subsequent spontaneous decarboxylation of the transient β -keto malonate yields the target β -keto ester.
  • Workup: Extract with ethyl acetate, wash the organic layer with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

    SynthesisWorkflow A 2-Chloro-4-methoxy benzoic acid B Acyl Chloride Formation A->B Oxalyl Chloride / DMF C Magnesium Enolate Addition B->C Potassium ethyl malonate MgCl2, TEA D Decarboxylation & Workup C->D HCl (aq) E Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate D->E

    Fig 1: Step-by-step synthetic workflow utilizing magnesium enolate chemistry.

Pharmacological Scaffold Generation: Divergent Reactivity

The strategic value of ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate lies in its ability to act as a dielectrophile (at the ketone and ester carbons) and a nucleophile (at the α -carbon).

A. Knorr Pyrazole Synthesis

Reaction with hydrazine derivatives yields substituted pyrazolones.

  • Mechanistic Causality: The reaction initiates via nucleophilic attack of the terminal hydrazine nitrogen on the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. Intramolecular cyclization follows via attack of the secondary nitrogen on the ester carbonyl. Note: The ortho-chloro substituent sterically hinders the initial ketone attack, often necessitating slightly elevated temperatures or mild acid catalysis (e.g., acetic acid) to drive hydrazone formation.

B. Biginelli Multicomponent Reaction

Reaction with an aryl aldehyde and urea under Lewis acid catalysis yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds renowned for calcium channel blocking activity.

  • Mechanistic Causality: The β -keto ester intercepts the highly reactive acyliminium ion (formed in situ from the aldehyde and urea) via its nucleophilic enol form. Subsequent cyclization and dehydration yield the DHPM core.

Reactivity Core Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate Pyrazoles Pyrazoles (COX-2 / Kinase Inhibitors) Core->Pyrazoles Hydrazine (Knorr Synthesis) Pyrimidines Dihydropyrimidines (Calcium Channel Blockers) Core->Pyrimidines Urea + Aldehyde (Biginelli) Coumarins Coumarins (Fluorophores / Anticoagulants) Core->Coumarins Phenols + Acid (Pechmann)

Fig 2: Divergent synthetic pathways for generating distinct pharmacological scaffolds.

Analytical Signatures

To ensure structural integrity post-synthesis, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are required. Because of tautomerism, 1H -NMR will display two distinct sets of signals: a singlet near δ 3.9-4.1 ppm for the CH2​ protons of the keto form, and a vinylic proton singlet near δ 5.5-5.8 ppm alongside a highly deshielded enol -OH proton (> δ 12 ppm) for the enol form.

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile

For ESI-MS analysis, the following adducts are theoretically predicted and serve as primary validation targets[1]:

AdductPredicted m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]+ 257.05751151.5
[M+Na]+ 279.03945160.3
[M+NH4]+ 274.08405169.7
[M-H]- 255.04295155.5

References

  • PubChemLite. "941696-11-3 (C12H13ClO4) - Structural Information and Predicted Adducts". Université du Luxembourg. Available at:[Link]

  • Cui, J., et al. "Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors". National Institutes of Health (PMC). Available at:[Link]

  • PrepChem. "Preparation of ethyl benzoylacetate - Classic Claisen Methodology". PrepChem Database. Available at:[Link]

Sources

Foundational

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: Structural Profiling and Synthetic Methodologies

Executive Summary In the landscape of modern drug discovery, functionalized β -keto esters serve as indispensable building blocks for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized β -keto esters serve as indispensable building blocks for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a highly versatile, bifunctional intermediate. The presence of the 2-chloro and 4-methoxy substituents on the aromatic ring imparts unique electronic and steric properties that dictate its reactivity profile. This technical guide provides an in-depth analysis of the compound's structural parameters, details a highly reliable, self-validating synthetic methodology, and explores its divergent applications in medicinal chemistry.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in downstream synthetic steps, particularly in condensation and cyclization reactions. The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance, while the 2-chloro group provides steric bulk and inductive electron withdrawal, creating a highly specific electronic environment at the adjacent β -keto carbon.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
IUPAC Name Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
CAS Number 941696-11-3
Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol
Monoisotopic Mass 256.0502 g/mol
Topological Polar Surface Area (TPSA) 52.6 Ų
Hydrogen Bond Acceptors 4
SMILES String CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)Cl

Data sourced and verified via .

Mechanistic Synthesis Strategy: The Meldrum's Acid Pathway

Causality & Experimental Design

The traditional synthesis of β -keto esters relies on the Claisen condensation between an ester and an enolate. However, synthesizing ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate via a direct Claisen condensation of ethyl 2-chloro-4-methoxybenzoate with ethyl acetate enolate is fundamentally flawed. The 2-chloro substituent introduces severe steric hindrance, and the 4-methoxy group deactivates the carbonyl carbon toward nucleophilic attack. This leads to poor yields and competing retro-Claisen side reactions.

To circumvent these limitations, the acylation of Meldrum's acid is the field-proven gold standard. Originally pioneered by, this methodology exploits the high acidity of Meldrum's acid (pKa ~4.9). The reaction proceeds through a highly electrophilic acyl Meldrum's acid intermediate, which subsequently undergoes alcoholysis. The entire process is thermodynamically driven by the irreversible release of carbon dioxide and acetone.

Synthesis A 2-Chloro-4-methoxybenzoic acid (Starting Material) B CDI / DMAP Activation A->B C Acyl Imidazole Intermediate B->C CO2 evolution D Meldrum's Acid + Base C->D E Acyl Meldrum's Acid Intermediate D->E F Ethanol Reflux (-CO2, -Acetone) E->F Alcoholysis G Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate (Target) F->G Decarboxylation

Synthetic workflow for ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate via Meldrum's acid.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system, utilizing physical cues to confirm reaction progress and ensure high-fidelity execution.

Step 1: Carboxylic Acid Activation

  • Charge a dry, argon-flushed round-bottom flask with 2-chloro-4-methoxybenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C.

  • Validation: CDI acts as a mild, neutral coupling agent. The reaction is self-validating; the stoichiometric release of CO 2​ gas creates visible effervescence. Stirring is continued at room temperature until effervescence completely ceases, indicating quantitative conversion to the acyl imidazole intermediate.

Step 2: Meldrum's Acid Condensation

  • In a separate flask, dissolve Meldrum's acid (1.1 equiv) in anhydrous DCM. Add 4-Dimethylaminopyridine (DMAP) (1.5 equiv) and cool to 0 °C.

  • Transfer the acyl imidazole solution from Step 1 dropwise into the Meldrum's acid solution.

  • Validation: DMAP acts as both a base to deprotonate Meldrum's acid and an acyl transfer catalyst. The reaction mixture will turn deep yellow/orange, visually validating the formation of the highly conjugated acyl Meldrum's acid intermediate. Wash the mixture with 1M HCl to remove DMAP and unreacted imidazole, then concentrate the organic layer in vacuo.

Step 3: Alcoholysis and Decarboxylation

  • Dissolve the crude acyl Meldrum's acid intermediate in anhydrous ethanol (excess, acting as both reactant and solvent).

  • Heat the solution to reflux (78 °C) for 4–6 hours.

  • Validation: The thermal ring-opening of the Meldrum's acid moiety by ethanol yields the β -keto ester. This step is thermodynamically driven by the irreversible extrusion of acetone and CO 2​ gas. The cessation of gas bubbling at reflux serves as the physical endpoint of the reaction. Concentrate in vacuo and purify via silica gel chromatography to yield the pure target compound.

Divergent Applications in Heterocyclic Chemistry

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is highly prized in medicinal chemistry due to its ambident reactivity. It possesses a highly electrophilic ketone carbonyl, a moderately electrophilic ester carbonyl, and a nucleophilic α -carbon (enolate form). This allows for rapid access to diverse heterocyclic scaffolds through targeted cyclocondensations.

Applications Center Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate Pz Pyrazoles (via Hydrazine condensation) Center->Pz Knorr Synthesis Pm Pyrimidines (via Biginelli reaction) Center->Pm Urea/Thiourea Ix Isoxazoles (via Hydroxylamine) Center->Ix Cyclocondensation Qn Quinolines (via Conrad-Limpach) Center->Qn Anilines

Divergent synthesis of heterocyclic APIs from the beta-keto ester building block.

  • Pyrazoles: Reaction with substituted hydrazines (Knorr pyrazole synthesis) yields 3,5-disubstituted pyrazoles, common motifs in kinase inhibitors.

  • Pyrimidines: Multicomponent Biginelli reactions with ureas/thioureas and aromatic aldehydes yield dihydropyrimidinones, which are potent calcium channel blockers.

  • Isoxazoles: Condensation with hydroxylamine generates isoxazoles, frequently utilized as bioisosteres for carboxylic acids or amides in drug design.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, the following analytical validations must be met:

  • 1 H NMR (CDCl 3​ ): The spectrum will exhibit keto-enol tautomerization. Key diagnostic signals include a triplet (~1.2 ppm) and a quartet (~4.2 ppm) for the ethyl ester, a sharp singlet (~3.8 ppm) for the 4-methoxy group, and a characteristic singlet (~4.0 ppm) for the α -methylene protons of the keto form. A downfield vinylic proton (~5.6 ppm) and an exchangeable enol -OH proton (>12 ppm) will confirm the presence of the enol tautomer.

  • LC-MS: Electrospray ionization (ESI+) should yield a primary molecular ion peak [M+H]+ at m/z 257.05, with a characteristic M+2 isotope peak at m/z 259.05 (approx. 33% relative intensity) confirming the presence of the single chlorine atom.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." The Journal of Organic Chemistry. URL: [Link]

Exploratory

Technical Guide: Molecular Profiling and Synthetic Utility of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Executive Overview Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a highly versatile β-keto ester utilized extensively in medicinal chemistry and drug development[1]. As a bifunctional electrophile containing an a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a highly versatile β-keto ester utilized extensively in medicinal chemistry and drug development[1]. As a bifunctional electrophile containing an active methylene core, it serves as a critical building block for the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and isoxazoles. These heterocycles are ubiquitous pharmacophores in modern therapeutics, making the precise understanding of this intermediate's physicochemical properties and reactivity pathways essential for application scientists.

Physicochemical Profiling

Understanding the fundamental properties of the substrate is the first step in designing robust synthetic workflows. The quantitative data below establishes the baseline metrics required for stoichiometric calculations and analytical mass verification.

PropertyValue
Chemical Name Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
CAS Registry Number 941696-11-3
Molecular Formula C₁₂H₁₃ClO₄
Molecular Weight 256.68 g/mol
Exact Mass 256.0502 Da
Functional Class β-Keto Ester

Data supported by commercial chemical inventory standards[1].

Structural Causality and Reactivity Mapping

The reactivity of this molecule is strictly governed by its β-keto ester architecture. The C2 methylene group is flanked by two electron-withdrawing carbonyls, rendering its protons highly acidic. This facilitates facile deprotonation under mild basic conditions, allowing for subsequent alkylation or Knoevenagel condensations.

Furthermore, the C3 ketone and C1 ester carbonyls act as sequential electrophilic centers. The presence of the 2-chloro and 4-methoxy substituents on the phenyl ring induces a push-pull electronic effect; the electron-donating methoxy group modulates the electrophilicity of the C3 carbonyl, while the sterically demanding 2-chloro group dictates the regioselectivity of incoming nucleophiles during cyclization events.

Reactivity A Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate B Active Methylene (C2) A->B C Ketone Carbonyl (C3) A->C D Ester Carbonyl (C1) A->D E Deprotonation / Alkylation B->E F Nucleophilic Attack (Hydrazines/Amines) C->F G Transesterification / Amidation D->G

Reactivity profile of the beta-keto ester highlighting primary functional sites.

Standardized Synthetic Methodology: Pyrazole Generation

To demonstrate the synthetic utility of this intermediate, we outline a self-validating protocol for a Knorr-type condensation with hydrazine to yield a functionalized pyrazole derivative.

Step 1: Reagent Preparation
  • Action: Dissolve 1.0 equivalent (10 mmol) of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in 25 mL of absolute ethanol.

  • Causality: Absolute ethanol is selected as the solvent because it solubilizes both the hydrophobic starting material and the highly polar hydrazine. Furthermore, it acts as an azeotropic carrier to help drive off the water generated during the initial imine formation, pushing the equilibrium forward.

Step 2: Nucleophilic Addition
  • Action: Add 1.2 equivalents of hydrazine hydrate (12 mmol) dropwise at 0°C under an inert nitrogen atmosphere.

  • Causality: Hydrazine is a potent bidentate nucleophile. Dropwise addition at low temperatures controls the exothermic formation of the intermediate hydrazone, preventing unwanted side reactions, thermal degradation, or premature cleavage of the ester functionality.

Step 3: Cyclization via Reflux
  • Action: Elevate the reaction temperature to 80°C (reflux) and stir for 4 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase.

  • Causality: While the initial hydrazone formation is rapid at room temperature, the subsequent intramolecular attack of the terminal amine onto the ester carbonyl requires thermal energy to overcome the activation barrier for cyclization and the subsequent elimination of the ethanol byproduct.

Step 4: Isolation and Purification
  • Action: Concentrate the mixture in vacuo, resuspend the crude residue in ice-cold water, and filter the resulting precipitate. Recrystallize from an ethanol/water mixture.

  • Causality: The product pyrazole is significantly less soluble in cold aqueous mixtures than the unreacted hydrazine or ethanol byproducts. This differential solubility allows for high-purity isolation via simple vacuum filtration without the need for resource-intensive column chromatography.

Workflow Step1 1. Reagent Preparation Substrate + Hydrazine + EtOH Step2 2. Reflux (80°C, 4h) Condensation & Cyclization Step1->Step2 Step3 3. Solvent Evaporation In vacuo concentration Step2->Step3 Step4 4. Crystallization Recrystallize from EtOH/H2O Step3->Step4 Step5 5. Analytical Validation LC-MS & 1H-NMR Step4->Step5

Step-by-step synthetic workflow for pyrazole derivative generation.

Analytical Validation Framework

To ensure the trustworthiness of the synthesized derivative, a self-validating analytical framework must be employed to confirm the consumption of the starting material.

  • LC-MS (ESI+): The starting material exhibits a molecular weight of 256.68 g/mol [1]. In positive electrospray ionization (ESI+), the expected precursor ion is [M+H]⁺ at m/z 257.08. Upon successful cyclization to the pyrazole, the mass will shift due to the addition of hydrazine and the subsequent loss of water and ethanol. Monitoring the disappearance of the 257.08 m/z peak confirms reaction completion.

  • ¹H-NMR (400 MHz, CDCl₃): For the starting β-keto ester, the active methylene protons typically present as a distinct singlet near 3.9 ppm. However, researchers must account for keto-enol tautomerization; the enol form will exhibit a characteristic downfield hydroxyl proton (>12.0 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl. The definitive validation of successful pyrazole cyclization is the complete disappearance of the ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.2 ppm).

References

Sources

Foundational

Spectroscopic Profiling and Structural Dynamics of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: A Technical Guide

Executive Summary Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS No. 941696-11-3) is a highly functionalized β -keto ester with a molecular weight of 256.68 g/mol [1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS No. 941696-11-3) is a highly functionalized β -keto ester with a molecular weight of 256.68 g/mol [1]. In pharmaceutical development, this compound serves as a critical electrophilic building block for the synthesis of complex heterocycles, such as pyrimidines and pyrazoles. However, the analytical characterization of this molecule is complicated by its inherent structural dynamics. Like all β -keto esters, it exists as a thermodynamic mixture of keto and enol tautomers.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the spectroscopic behavior of this compound, providing self-validating analytical protocols and theoretically grounded data to ensure absolute confidence in your structural characterization.

Structural Dynamics: The Keto-Enol Equilibrium

The spectroscopic signature of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is dictated by its keto-enol tautomerization. The equilibrium position is a delicate balance of electronic effects, steric hindrance, and solvent interactions.

The 2-chloro-4-methoxyphenyl ring exerts competing forces: the electron-donating methoxy group stabilizes the conjugated π -system of the enol form, while the bulky ortho-chloro substituent forces the aromatic ring slightly out of coplanarity, destabilizing extended conjugation[2]. Furthermore, the tautomeric ratio is profoundly solvent-dependent. As documented by , non-polar solvents like CDCl 3​ stabilize the cis-enol tautomer via a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. Conversely, polar protic solvents (e.g., D 2​ O, CD 3​ OD) disrupt this internal hydrogen bond, shifting the equilibrium almost entirely toward the keto form[3].

Solvent_Effect Start Analyte: β-Keto Ester Sample Preparation Solvent Solvent Selection (Crucial for Tautomer Ratio) Start->Solvent NonPolar Non-Polar Solvent (e.g., CDCl3) Solvent->NonPolar Preserves internal dynamics Polar Polar Protic Solvent (e.g., D2O, CD3OD) Solvent->Polar Disrupts internal dynamics Enol Intramolecular H-Bond Intact Enol Form Observable (~10-15%) NonPolar->Enol Keto Intermolecular H-Bonding with Solvent Keto Form Dominates (>98%) Polar->Keto

Figure 1: Causal workflow of solvent selection on the observable keto-enol equilibrium.

Experimental Protocols: Self-Validating Workflows

To prevent misinterpretation of tautomeric mixtures, analytical workflows must be strictly controlled. The following protocols are designed as self-validating systems.

Protocol 1: High-Resolution 1 H NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of dry CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected specifically to preserve the native intramolecular hydrogen bonding of the enol form, allowing for accurate tautomer quantification[4].

  • Thermal Equilibration: Allow the NMR tube to rest in the probe at exactly 298 K for 15 minutes prior to tuning. Causality: Tautomerization is a temperature-dependent thermodynamic process; thermal equilibrium prevents signal drift during acquisition.

  • Acquisition Parameters: Execute a standard 1D 1 H sequence with a relaxation delay (D1) of 5 seconds. Causality: The enol -OH proton lacks nearby scalar-coupled protons, resulting in a significantly longer longitudinal relaxation time (T 1​ ). A standard 1-second D1 would lead to incomplete relaxation and artificial under-integration of the enol content[5].

  • Validation: Phase the spectrum manually. The ratio of the keto -CH 2​

    • singlet (~3.98 ppm) to the enol -CH= singlet (~5.65 ppm) must be calculated to confirm the tautomeric distribution[2].
Protocol 2: ATR-FTIR Spectroscopic Analysis
  • Background Calibration: Collect a 32-scan background spectrum of the bare diamond ATR crystal.

  • Sample Application: Apply 2 mg of the sample to the crystal. Engage the anvil to apply uniform pressure. Causality: Consistent pressure maximizes the interaction between the sample and the evanescent IR wave, optimizing the signal-to-noise ratio and preventing band distortion.

  • Validation: Analyze the carbonyl region (1800–1600 cm −1 ). The system is validated if three distinct C=O stretches are observed: the keto ester, the conjugated ketone, and the highly shifted, H-bonded enol carbonyl[4].

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Tuning: Perform a daily tune using Perfluorotributylamine (PFTBA). Causality: PFTBA provides stable, known fragment masses that validate the quadrupole's mass accuracy across the m/z 50–600 range.

  • Ionization: Apply a standard 70 eV electron beam. Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern is reproducible and comparable to theoretical thermodynamic cleavage models.

Quantitative Spectroscopic Data Synthesis

The following tables synthesize the expected spectroscopic data for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, derived from the fundamental principles of organic spectroscopy and analogous β -keto ester frameworks[6].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignmentTautomer
12.55Singlet (br)-1HEnol -OH (H-bonded)Enol (~15%)
7.75Doublet8.61HAr-H6 (ortho to C=O)Keto (~85%)
7.60Doublet8.61HAr-H6 (ortho to C=O)Enol (~15%)
6.95Doublet2.51HAr-H3 (ortho to OCH 3​ , Cl)Keto & Enol
6.85Doublet of doublets8.6, 2.51HAr-H5 (ortho to OCH 3​ )Keto & Enol
5.65Singlet-1HVinyl -CH=Enol (~15%)
4.25Quartet7.12HEster -OCH 2​ CH 3​ Enol (~15%)
4.20Quartet7.12HEster -OCH 2​ CH 3​ Keto (~85%)
3.98Singlet-2HAlpha -CH 2​ -Keto (~85%)
3.85Singlet-3HEther -OCH 3​ Keto & Enol
1.32Triplet7.13HEster -OCH 2​ CH 3​ Enol (~15%)
1.25Triplet7.13HEster -OCH 2​ CH 3​ Keto (~85%)
Table 2: ATR-FTIR Vibrational Data
Wavenumber (cm −1 )IntensityAssignmentStructural Implication
2980, 2840MediumC-H stretchAliphatic and methoxy C-H bonds
1735StrongC=O stretchEster carbonyl (Keto form)
1685StrongC=O stretchConjugated ketone carbonyl (Keto form)
1645MediumC=O stretchH-bonded ester carbonyl (Enol form)
1595, 1560StrongC=C stretchAromatic ring breathing
1250, 1030StrongC-O stretchAryl ether and ester linkages
740StrongC-Cl stretchAryl chloride bond

Mass Spectrometry: Fragmentation Pathways

Under 70 eV Electron Ionization (EI), the molecular ion ([M] ∙+ at m/z 256) is typically weak due to the rapid cleavage of the β -keto ester backbone. The dominant thermodynamic pathway is α -cleavage adjacent to the ketone carbonyl. This expels the ester radical ( CH 2​ COOCH 2​ CH 3​ ) and yields a highly stable, resonance-stabilized acylium cation at m/z 169 (Base Peak). Subsequent decarbonylation (-28 Da) yields the corresponding aryl cation at m/z 141.

Note: The presence of the chlorine atom will yield a characteristic isotopic signature, with a secondary peak at m/z 258 (due to 37 Cl) at approximately one-third the intensity of the 35 Cl peak.

MS_Frag MolIon Molecular Ion [M]•+ m/z 256 (35Cl) / 258 (37Cl) Alpha Alpha-Cleavage Loss of •CH2COOCH2CH3 MolIon->Alpha Acylium Acylium Cation m/z 169 / 171 (Base Peak) Alpha->Acylium Decarb Decarbonylation Loss of CO (-28 Da) Acylium->Decarb Aryl Aryl Cation m/z 141 / 143 Decarb->Aryl

Figure 2: Primary EI-MS fragmentation pathway highlighting the stable acylium base peak.

Conclusion

The rigorous spectroscopic characterization of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate requires an acute awareness of its structural plasticity. By understanding the causality behind solvent-induced tautomerization and employing self-validating acquisition protocols (such as extended NMR relaxation delays and strict thermal controls), researchers can prevent the misinterpretation of complex spectral data and ensure the absolute integrity of their molecular analyses.

References

  • "Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate." ResearchGate. [Link]

  • "An unusual dianion equivalent from acylsilanes for the synthesis of substituted β -keto esters." Royal Society of Chemistry. [Link]

  • "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry.[Link]

  • "Measuring Equilibrium Constant Keto Enol Tautomerism." Scribd.[Link]

  • "How can H-NMR graph peaks be used to determine enol-keto ratio?" Physics Forums.[Link]

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Exploratory

Strategic Utilization of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in Heterocyclic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Strategic Value of the Synthon In the landscape of modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Strategic Value of the Synthon

In the landscape of modern medicinal chemistry, β -keto esters are privileged synthons, serving as the foundational building blocks for a vast array of heterocyclic scaffolds. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3) represents a highly specialized derivative within this class[1][2].

The strategic value of this specific molecule lies in its unique aromatic substitution pattern:

  • The 2-Chloro Substituent: Introduces significant steric hindrance (the ortho effect), which dictates the conformational twist of downstream heterocycles, often enhancing target-binding specificity and lipophilicity.

  • The 4-Methoxy Substituent: Acts as a strong electron-donating group (+M effect), enriching the electron density of the aromatic ring and thermodynamically stabilizing the enol tautomer of the β -keto ester, thereby increasing its nucleophilicity in multicomponent reactions.

This whitepaper provides an authoritative guide on the de novo synthesis of this compound and details its application in two critical heterocyclic workflows: the Knorr Pyrazole Synthesis and the Biginelli Multicomponent Reaction.

Physicochemical Profiling & Tautomeric Dynamics

Before deploying this building block in complex syntheses, it is critical to understand its baseline properties. The molecule exists in a dynamic equilibrium between its keto and enol forms. The electron-donating 4-methoxy group stabilizes the conjugated enol form, which is the active nucleophilic species in many acid-catalyzed cyclizations.

Quantitative Data Summary
PropertyValue
Compound Name Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
CAS Number 941696-11-3[1][2]
Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol [1]
SMILES CCOC(=O)CC(=O)c1ccc(OC)cc1Cl[3][4]
Storage Conditions Sealed in dry, 2-8°C[3]
Monoisotopic Mass 256.05023 Da[4]

De Novo Synthesis Protocol: The Meldrum's Acid Route

Causality of Experimental Choices
  • Activation: 1,1'-Carbonyldiimidazole (CDI) is chosen over thionyl chloride to avoid harsh acidic conditions that could prematurely cleave the methoxy ether.

  • Ethanol Reflux: The thermal ring-opening of the acylated Meldrum's acid intermediate in absolute ethanol drives the reaction forward via irreversible decarboxylation (loss of CO2), ensuring a quantitative conversion to the β -keto ester.

Step-by-Step Methodology
  • Activation: Dissolve 2-chloro-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add CDI (1.1 eq) portion-wise. Stir at room temperature for 1 hour until CO2 evolution ceases.

  • Acylation: Add Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction mixture overnight at room temperature.

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP and unreacted imidazole), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude acyl-Meldrum's acid intermediate.

  • Esterification/Decarboxylation: Dissolve the crude intermediate in absolute ethanol (0.2 M concentration). Reflux the solution for 4-6 hours. Monitor the disappearance of the intermediate via TLC.

  • Isolation: Concentrate the solution under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford pure Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.

Downstream Heterocyclic Workflows

The true utility of this β -keto ester is realized in its divergent conversion into bioactive heterocycles.

DivergentSynthesis A Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate B Knorr Synthesis (+ Hydrazine) A->B Acid Cat., Reflux C Biginelli Reaction (+ Urea & Aldehyde) A->C Acid Cat., Reflux P1 Pyrazoles (Bioactive Scaffolds) B->P1 P2 Dihydropyrimidinones (DHPMs) C->P2

Divergent synthetic utility of the beta-keto ester in heterocyclic chemistry.

Workflow A: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone reaction for generating 1,3,5-trisubstituted pyrazoles[5][6]. The reaction proceeds via the condensation of the β -keto ester with a hydrazine derivative.

Mechanistic Causality: Regioselectivity is a critical factor. The highly electrophilic ketone carbonyl (C3) undergoes initial nucleophilic attack by the most nucleophilic nitrogen of the hydrazine to form a hydrazone intermediate[5][7]. Subsequent intramolecular cyclization occurs via the attack of the secondary hydrazine nitrogen onto the ester carbonyl, followed by dehydration to yield the aromatic pyrazole[5].

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in glacial acetic acid (serves as both solvent and acid catalyst).

  • Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise at room temperature.

  • Cyclocondensation: Heat the mixture to reflux for 4-5 hours. The acidic environment accelerates hydrazone formation and subsequent cyclization[5][8].

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. The resulting precipitate is the crude pyrazole.

  • Validation: Filter the solid, wash with cold water, and recrystallize from ethanol. Confirm the regiochemistry using 2D NMR (NOESY), as the 2-chloro group will exhibit distinct spatial correlations with the pyrazole protons.

Workflow B: The Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot, three-component condensation yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are highly prized as calcium channel blockers and antihypertensive agents[9].

Mechanistic Causality (The Iminium Pathway): While historically debated, modern consensus (supported by Kappe and others) dictates that the reaction primarily follows the iminium mechanism[9]. The reaction is initiated by the acid-catalyzed condensation of the aryl aldehyde and urea to form an highly reactive acylimine intermediate[10][11]. The enol form of our specific β -keto ester then acts as a nucleophile, attacking the acylimine to form an open-chain ureide, which rapidly cyclizes and dehydrates[10].

BiginelliMechanism A Aryl Aldehyde + Urea B Acylimine Intermediate A->B H+ Cat., -H2O C Nucleophilic Attack by Beta-Keto Ester Enol B->C D Open-Chain Ureide C->D E Cyclization & Dehydration D->E Intramolecular F 3,4-Dihydropyrimidin-2(1H)-one (DHPM) E->F -H2O

The iminium pathway mechanism of the Biginelli multicomponent reaction.

Protocol:

  • Reaction Setup: In a reaction vessel, combine Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 eq), an aryl aldehyde (e.g., benzaldehyde, 1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a Lewis acid (e.g., Bi(NO3)3 or Cu(OTf)2) or a Brønsted acid (concentrated HCl)[9][10]. The catalyst is critical for stabilizing the acylimine intermediate[10].

  • Condensation: Reflux the mixture for 6-8 hours. The use of excess urea ensures the complete formation of the iminium intermediate.

  • Isolation: Upon completion (monitored by TLC), cool the mixture and pour it into ice water. Stir vigorously until a solid precipitates.

  • Validation: Filter the crude DHPM, wash with cold water and ether, and recrystallize from hot ethanol to achieve >95% purity.

References

  • [1] Screening Compounds P66309 | EvitaChem. EvitaChem. Available at:

  • [2] Ethyl 3-cyano-3-(4-methoxyphenyl)-2-oxopropanoate sigma. Sigma Aldrich. Available at:

  • [3] 941696-11-3|Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate. BLDpharm. Available at:

  • [4] 941696-11-3 (C12H13ClO4) - PubChemLite. Université du Luxembourg. Available at:

  • [5] Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem. Available at:

  • [6] A Comparative Guide to the Synthesis of Functionalized Pyrazoles. Benchchem. Available at:

  • [8] Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors. PMC. Available at:

  • [7] Synthesis and In Silico Docking Study towards M-Pro of Novel Heterocyclic Compounds Derived from Pyrazolopyrimidinone as Putative SARS-CoV-2 Inhibitors. MDPI. Available at:

  • [9] Biginelli reaction. Wikipedia. Available at:

  • Chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction. Chim.it. Available at:

  • [10] The Biginelli reaction in different solvents and in presence of bismuth nitrate. SCTunisie. Available at:

  • [11] A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate via Magnesium-Promoted Malonate Acylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical benchmarking. Strategic Rationale & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical benchmarking.

Strategic Rationale & Mechanistic Insights

The synthesis of β -keto esters is a foundational transformation in medicinal chemistry, as these motifs serve as critical precursors for the assembly of pharmacologically active heterocycles, including pyrazoles, pyrimidines, and coumarins.

Traditionally, the synthesis of molecules like Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate relies on the Claisen condensation. However, Claisen condensations require strong bases (e.g., Sodium Hydride or Lithium Diisopropylamide) and often suffer from competing self-condensation of the starting acetophenones or esters, leading to complex purification pipelines and diminished yields.

To circumvent these issues, this protocol employs the magnesium-promoted acylation of potassium ethyl malonate , a highly efficient methodology originally pioneered by [1] and later optimized for industrial scalability by [2].

The Mechanistic Advantage: By utilizing anhydrous magnesium chloride ( MgCl2​ ), the magnesium ion coordinates with the two carbonyl oxygens of the malonate anion, forming a highly structured, cyclic chelate. This chelation drastically lowers the pKa of the α -methylene protons. Consequently, a mild tertiary amine base like triethylamine ( Et3​N ) is sufficient to quantitatively generate the enolate [3]. The resulting magnesium enolate is highly nucleophilic at the carbon center but sterically hindered enough to prevent unwanted O-acylation. Upon addition of 2-chloro-4-methoxybenzoyl chloride, selective C-acylation occurs. A subsequent acidic workup triggers rapid thermal decarboxylation of the unesterified carboxylic acid, cleanly yielding the target β -keto ester.

Synthetic Workflow & Pathway Visualization

The following workflow maps the logical progression of the synthesis, from the activation of the benzoic acid derivative to the final decarboxylation event.

Workflow SM1 2-Chloro-4-methoxybenzoic acid (Starting Material) Step1 Activation (Oxalyl Chloride, DMF cat., DCM) SM1->Step1 Int1 2-Chloro-4-methoxybenzoyl chloride (Electrophile) Step1->Int1 Step3 C-Acylation (0 °C to RT) Int1->Step3 SM2 Potassium Ethyl Malonate + MgCl2 + Et3N Step2 Enolization (MeCN, 25 °C) SM2->Step2 Int2 Magnesium Malonate Enolate (Nucleophile) Step2->Int2 Int2->Step3 Int3 Acylated Malonate Intermediate Step3->Int3 Step4 Acidic Workup & Decarboxylation (Aqueous HCl) Int3->Step4 Product Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (Target β-Keto Ester) Step4->Product

Fig 1: Synthetic workflow for Mg-promoted malonate acylation and decarboxylation.

Self-Validating Experimental Protocol

Phase 1: Preparation of 2-Chloro-4-methoxybenzoyl chloride
  • Causality: Oxalyl chloride is selected over thionyl chloride because it operates efficiently at room temperature and produces only volatile byproducts ( CO , CO2​ , HCl ), preventing sulfurous contamination that can poison the downstream enolate addition. Catalytic DMF is required to generate the active Vilsmeier-Haack formylating intermediate.

  • Suspend 2-chloro-4-methoxybenzoic acid (10.0 g, 53.6 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF, 0.2 mL, 0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add oxalyl chloride (5.5 mL, 64.3 mmol, 1.2 eq) dropwise over 15 minutes to control gas evolution.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Quench a 10 µL reaction aliquot into 0.5 mL of anhydrous methanol. Analyze via TLC or LC-MS. The complete disappearance of the starting acid and the exclusive presence of the methyl ester confirms 100% conversion to the acid chloride.

  • Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous acetonitrile (MeCN, 30 mL) and set aside.

Phase 2: Preparation of the Magnesium Enolate
  • Causality: Anhydrous conditions are critical here. Any moisture will hydrolyze the MgCl2​ , destroying the chelation effect and preventing enolization, which will subsequently lead to unreacted starting materials and hydrolyzed acid chloride.

  • In a separate, flame-dried flask, suspend potassium ethyl malonate (10.9 g, 64.3 mmol, 1.2 eq) and anhydrous MgCl2​ (7.6 g, 80.4 mmol, 1.5 eq) in anhydrous MeCN (120 mL).

  • Add triethylamine ( Et3​N , 22.4 mL, 160.8 mmol, 3.0 eq) dropwise at room temperature.

  • Stir the mixture vigorously for 3 hours at 25 °C.

  • Validation Checkpoint: The reaction will transition from a loose, heterogeneous mixture to a thick, milky-white, easily stirrable suspension. This visual shift is the physical manifestation of the magnesium enolate complex forming and precipitating.

Phase 3: Acylation and Decarboxylation
  • Causality: The addition must be performed at 0 °C to mitigate the exothermic nature of the nucleophilic acyl substitution. The subsequent addition of aqueous HCl serves a dual purpose: it quenches the basic reaction environment and provides the acidic protons necessary to drive the thermal decarboxylation of the intermediate malonic acid half-ester.

  • Cool the magnesium enolate suspension (from Phase 2) to 0 °C.

  • Add the acid chloride solution (from Phase 1) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench by adding 2.0 M aqueous HCl (100 mL).

  • Validation Checkpoint: Upon addition of HCl, vigorous bubbling will occur. This is the CO2​ gas being released during decarboxylation. The complete cessation of gas evolution indicates that the decarboxylation is finished and the β -keto ester has been fully formed.

  • Extract the aqueous mixture with Ethyl Acetate ( 3×100 mL).

  • Wash the combined organic layers with saturated NaHCO3​ (100 mL) and brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to afford the product as a pale yellow oil.

Quantitative Data & Analytical Benchmarks

β -keto esters inherently exist as an equilibrium mixture of keto and enol tautomers in solution. The analytical data below reflects this duality, which is critical for verifying the structural integrity of the synthesized compound.

ParameterExpected ValueAnalytical Method / NotesTarget Yield85 – 92%Gravimetric (Post-chromatography)Chemical Purity> 98%HPLC (UV detection at 254 nm)Keto : Enol Ratio~ 80 : 20Calculated via 1H NMR integration in CDCl3​ Mass Spectrometry m/z 257.05 [M+H]+ ESI-MS (Positive Ion Mode) 1H NMR (Keto Form) δ ~4.05 ppm (s, 2H)Diagnostic singlet for the α CH2​ between carbonyls 1H NMR (Enol Form) δ ~5.60 ppm (s, 1H)Diagnostic singlet for the vinylic CH 1H NMR (Enol Form) δ ~12.5 ppm (s, 1H)Diagnostic broad singlet for the enolic OH 1H NMR (Ethyl Ester) δ 4.20 (q, 2H), 1.25 (t, 3H)Standard ethyl ester splitting pattern 1H NMR (Aromatic) δ 6.85 (dd), 6.95 (d), 7.70 (d)2-chloro-4-methoxyphenyl ring protons

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622-2624. URL:[Link]

Application

Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Abstract This document provides a comprehensive, field-tested laboratory protocol for the synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested laboratory protocol for the synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and agrochemical research. The described method employs a magnesium-mediated C-acylation of diethyl malonate with 2-chloro-4-methoxybenzoyl chloride. This approach is presented as a superior alternative to traditional Claisen condensations, often providing higher yields and greater reaction control under milder conditions.[1][2][3] The protocol details the reaction mechanism, step-by-step experimental procedures, safety precautions, purification techniques, and methods for characterization. This guide is intended for researchers, chemists, and process development professionals requiring a reliable and scalable route to this key synthetic building block.

Introduction and Scientific Background

β-keto esters are a cornerstone class of compounds in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including heterocycles, pharmaceuticals, and natural products.[4] The target molecule, Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, incorporates a substituted phenyl ring, making it a desirable intermediate for drug discovery programs.

The classical method for synthesizing β-keto esters is the Claisen condensation, a base-catalyzed reaction between two ester molecules.[5][6] However, crossed Claisen condensations can lead to a mixture of products, reducing the overall efficiency.[5] A more refined strategy is the acylation of a pre-formed enolate. The protocol outlined herein utilizes a modern and highly efficient variation: the C-acylation of diethyl malonate using an acyl chloride in the presence of magnesium chloride and a tertiary amine base.[2][3]

The success of this method hinges on the role of the magnesium ion. It acts as a Lewis acid, coordinating with both the diethyl malonate and the tertiary amine to facilitate the formation of a stable, chelated magnesium enolate.[7] This chelation prevents O-acylation and other side reactions, promoting the desired carbon-carbon bond formation with the acyl chloride.[1][7] The result is a clean, high-yield synthesis suitable for both laboratory and pilot scales.

Reaction Scheme and Mechanism

The overall synthesis proceeds via the acylation of diethyl malonate followed by an in-situ or workup-induced decarboxylation of the resulting acyl-malonate intermediate to yield the final β-keto ester.

G R1 Diethyl Malonate P Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate R1->P 1. R2 2-chloro-4-methoxybenzoyl chloride R2->P 2. Base MgCl₂ / Triethylamine (in Anhydrous Solvent) Base->P Conditions

Caption: Overall reaction for the synthesis of the target β-keto ester.

Mechanistic Insight: The Role of Magnesium

The reaction mechanism involves several key steps, driven by the formation of a magnesium enolate intermediate.[5][8]

  • Enolate Formation: The tertiary amine (e.g., triethylamine) acts as a base to deprotonate the acidic α-hydrogen of diethyl malonate. The presence of MgCl₂ facilitates the formation of a six-membered chelated magnesium enolate, which is stable and favors C-acylation.

  • Nucleophilic Attack: The magnesium enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-4-methoxybenzoyl chloride. This forms a tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating the chloride ion and reforming the carbonyl group. This yields an acylated malonic ester.

  • Work-up and Decarboxylation: An acidic aqueous work-up neutralizes the reaction mixture. The resulting acyl-malonate is often unstable and can undergo hydrolysis and decarboxylation under these conditions or upon gentle heating to yield the final β-keto ester product.

Materials, Reagents, and Equipment

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )CAS No.Key Hazards
2-chloro-4-methoxybenzoyl chlorideC₈H₆Cl₂O₂205.0426038-92-8Corrosive, Lachrymator[9][10]
Diethyl malonateC₇H₁₂O₄160.17105-53-3Eye Irritant[11]
Magnesium Chloride (Anhydrous)MgCl₂95.217786-30-3Hygroscopic
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable, Corrosive, Toxic
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Flammable, Peroxide former
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely Flammable
Hydrochloric Acid (1M aq.)HCl36.467647-01-0Corrosive
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8N/A
Brine (Saturated NaCl aq.)NaCl58.447647-14-5N/A
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser with nitrogen/argon inlet

  • Pressure-equalizing dropping funnel

  • Thermometer or temperature probe

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid/solvent-resistant gloves

Detailed Experimental Protocol

This protocol is based on established magnesium-mediated acylation procedures.[2][3][12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep1 Flame-dry glassware under N₂/Ar prep2 Charge flask with anhydrous MgCl₂ and THF prep1->prep2 react1 Add Diethyl Malonate and Triethylamine prep2->react1 react2 Stir to form enolate suspension react1->react2 react3 Cool to 0°C (ice bath) react2->react3 react4 Add Acyl Chloride dropwise react3->react4 react5 Stir at 0°C, then warm to RT (Monitor by TLC) react4->react5 workup1 Quench with cold 1M HCl react5->workup1 workup2 Extract with Diethyl Ether (3x) workup1->workup2 workup3 Combine organic layers workup2->workup3 workup4 Wash with H₂O, sat. NaHCO₃, Brine workup3->workup4 workup5 Dry over Na₂SO₄ workup4->workup5 workup6 Filter and concentrate in vacuo workup5->workup6 purify1 Purify crude product via column chromatography workup6->purify1 purify2 Characterize pure product (NMR, IR, MS) purify1->purify2

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Methodology

(Based on a 25 mmol scale)

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask, previously flame-dried under a stream of nitrogen or argon, with a magnetic stir bar, a reflux condenser with a gas inlet, a thermometer, and a dropping funnel.

    • Charge the flask with anhydrous magnesium chloride (2.62 g, 27.5 mmol, 1.1 equiv).

    • Add 50 mL of anhydrous THF via syringe. Stir the suspension.

  • Magnesium Enolate Formation:

    • In the dropping funnel, prepare a solution of diethyl malonate (4.0 g, 3.78 mL, 25 mmol, 1.0 equiv) and triethylamine (7.6 mL, 55 mmol, 2.2 equiv) in 20 mL of anhydrous THF.

    • Add this solution to the stirred MgCl₂ suspension over 10 minutes at room temperature.

    • Stir the resulting mixture at room temperature for 1-2 hours. A thick, white suspension of the magnesium enolate should form.

  • Acylation:

    • Cool the reaction flask to 0°C using an ice-water bath.

    • Dissolve 2-chloro-4-methoxybenzoyl chloride (5.12 g, 25 mmol, 1.0 equiv) in 25 mL of anhydrous THF and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the cold, stirred enolate suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture at 0°C for an additional hour.

  • Reaction Completion and Monitoring:

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring for 12-18 hours at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Quench and Work-up:

    • Cool the flask again to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of cold 1M hydrochloric acid. Stir for 15 minutes.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).[13]

    • Combine the organic extracts. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: potential effervescence), and finally 50 mL of brine.[12][13]

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or semi-solid.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.[12]

Safety Precautions

  • General: This procedure must be performed in a well-ventilated fume hood. All glassware must be dry to prevent violent reactions with moisture-sensitive reagents.

  • Reagent Handling:

    • 2-chloro-4-methoxybenzoyl chloride: Is corrosive and a lachrymator (causes tearing).[9][10] Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes. Wear appropriate gloves and eye protection.

    • Triethylamine: Is flammable, corrosive, and has toxic vapors. Dispense in the fume hood and avoid ignition sources.

    • Diethyl Malonate: Causes serious eye irritation.[11][14] Avoid contact with eyes.

    • Solvents (THF, Diethyl Ether): Are highly flammable. Ensure there are no open flames or spark sources nearby. THF can form explosive peroxides upon storage; use freshly opened or tested solvent.[15]

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[14][16] Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Expected Results and Characterization

The successful synthesis will yield Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate as a colorless to pale yellow oil or low-melting solid.

ParameterExpected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₃ClO₄
Molecular Weight 256.68 g/mol
Expected Yield 75-90% (after purification)
¹H NMR Expect signals for: aromatic protons, methoxy group (-OCH₃), methylene group (-CH₂-), ethyl ester group (-OCH₂CH₃).
¹³C NMR Expect signals for: carbonyl carbons (keto and ester), aromatic carbons, and aliphatic carbons.
IR (Infrared) Expect strong C=O stretching bands for the ketone (~1685 cm⁻¹) and ester (~1740 cm⁻¹).
MS (Mass Spec) Expect a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight.

References

  • Allen, A. (2025, April 1). Claisen Condensation – Mechanism, Variations & FAQs. Allen. Available at: [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Available at: [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Claisen condensation. Wikipedia. Available at: [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Available at: [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet Diethyl malonate. Available at: [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624.
  • LookChem. (2022, August 2). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Available at: [Link]

  • Google Patents. (n.d.). CN101215234A - The preparation method of β-keto acid ethyl ester.
  • Pal, M., & Pasha, M. A. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 115.
  • LibreTexts Chemistry. (n.d.). Chapter 21: Ester Enolates. Available at: [Link]

Sources

Method

The Synthetic Versatility of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, a highly func...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, a highly functionalized β-keto ester, has emerged as a pivotal building block for the construction of a diverse array of pharmacologically relevant scaffolds. Its unique substitution pattern, featuring a chloro and a methoxy group on the phenyl ring, offers a handle for fine-tuning the physicochemical and biological properties of the resulting molecules. This guide provides an in-depth exploration of the key chemical transformations involving this versatile precursor, with a focus on detailed application notes and robust protocols for the synthesis of pyrazoles, 1,4-dihydropyridines, and 3,4-dihydropyrimidin-2(1H)-ones.

Synthesis of the Core Scaffold: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

The primary and most efficient method for the synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is the Claisen condensation. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this specific case, 2-chloro-4-methoxyacetophenone is reacted with diethyl carbonate, a common and effective C1 electrophile.

The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of the α-carbon of the acetophenone without competing side reactions. Sodium hydride (NaH) is a frequently employed base for this transformation, as it irreversibly deprotonates the ketone to form the enolate, driving the reaction forward. The resulting ethoxide is compatible with the ethyl ester product, preventing transesterification.

Protocol 1: Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate via Claisen Condensation

Materials:

  • 2-chloro-4-methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • In the dropping funnel, prepare a solution of 2-chloro-4-methoxyacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF.

  • Add the solution from the dropping funnel to the sodium hydride suspension dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol.

  • Acidify the reaction mixture to pH ~5 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate as a pale yellow oil.

Expected Yield: 65-75%

Key Cyclization Reactions and Their Applications in Drug Development

The presence of both a ketone and an ester functionality in a 1,3-relationship makes Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate an ideal substrate for a variety of cyclization reactions, leading to the formation of stable heterocyclic rings. These reactions are of paramount importance in medicinal chemistry due to the established and diverse biological activities of the resulting scaffolds.

Knorr Pyrazole Synthesis: Accessing a Privileged Scaffold

The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazole derivatives, which are prominent in a vast number of pharmaceuticals.[1] This reaction involves the condensation of a β-dicarbonyl compound, such as our β-keto ester, with a hydrazine derivative.[2][3][4] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

The 2-chloro-4-methoxyphenyl substituent on the resulting pyrazole core can significantly influence its biological activity. For instance, chloro-substituted pyrazole derivatives have demonstrated potent antimicrobial and anticancer activities.[1][5]

Caption: Hantzsch Pyridine Synthesis Workflow.

Protocol 3: Synthesis of a 1,4-Dihydropyridine Derivative

Materials:

  • Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent), Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (2.0 equivalents), and ammonium acetate (1.2 equivalents).

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be recrystallized from ethanol to afford the pure 1,4-dihydropyridine derivative.

Expected Yield: 70-85%

Biginelli Reaction: A Versatile Route to Dihydropyrimidinones

The Biginelli reaction is another important multicomponent reaction that yields 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. [6][7][8][9]This acid-catalyzed reaction involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea. [6][8] Dihydropyrimidinone (DHPM) derivatives exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. [10][11][12]Notably, certain DHPMs have been identified as potent and selective inhibitors of mitotic kinesin Eg5, a target for cancer chemotherapy. [13]The substituents on the dihydropyrimidinone ring play a crucial role in determining the specific biological activity.

Caption: Biginelli Reaction Workflow.

Protocol 4: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one Derivative

Materials:

  • Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and urea (1.5 equivalents).

  • Add ethanol as the solvent.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux with stirring for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield the pure dihydropyrimidinone.

Expected Yield: 60-80%

Summary of Key Reactions and Products

Reaction NameReactantsProduct ClassPotential Pharmacological Activity
Knorr Pyrazole Synthesis Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, HydrazinePyrazoloneAntimicrobial, Anticancer, Anti-inflammatory [1][5]
Hantzsch Pyridine Synthesis Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, Aldehyde, Ammonia source1,4-DihydropyridineCalcium Channel Blocker, Antihypertensive [14][15][16]
Biginelli Reaction Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, Aldehyde, Urea/Thiourea3,4-Dihydropyrimidin-2(1H)-oneAntiviral, Antitumor, Antibacterial [10][11][12]

Conclusion

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate stands as a testament to the power of well-designed building blocks in the synthesis of medicinally relevant compounds. The protocols detailed herein for the Knorr pyrazole synthesis, Hantzsch pyridine synthesis, and Biginelli reaction provide robust and efficient pathways to a variety of heterocyclic scaffolds. The strategic incorporation of the 2-chloro-4-methoxyphenyl moiety offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile β-keto ester in their discovery programs.

References

  • Arrowsmith, J. E., et al. (1986). Long-acting dihydropyridine calcium antagonists. 1. 2-Alkoxymethyl derivatives incorporating basic substituents. Journal of Medicinal Chemistry, 29(9), 1696-1702.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole and pyrazole derivatives with promising antimicrobial activity. Archiv der Pharmazie, 337(7), 416-424.
  • Dallinger, D., & Kappe, C. O. (2007). Rapid synthesis of the mitotic kinesin Eg5 inhibitor monastrol and related dihydropyrimidines using a solvent-free microwave-assisted Biginelli reaction.
  • BenchChem. (2025).
  • MDPI. (2018).
  • RJPN. (2022).
  • ChemSpider. (n.d.). Biginelli reaction.
  • Antaki, H. (1963). The synthesis of ethyl 4-aryl-5,6,7,8-tetrahydro-5-oxoquinoline-3-carboxylates and their derivatives. Journal of the Chemical Society, 4877-4879.
  • Holck, M., et al. (1982). Characterization of [3H]nifedipine binding sites in rabbit myocardium. European Journal of Pharmacology, 85(3-4), 305-315.
  • ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview.
  • Linderberg, M., et al. (2004). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 8(3), 424-429.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • SciSpace. (n.d.).
  • IJCRT.org. (n.d.). REVIEW OF ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINONES.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Dihydropyridine calcium channel blockers.
  • MDPI. (2019).
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • ResearchGate. (2004). Synthesis of Hantzsch Adducts as Cholinesterases and Calcium Flux inhibitors, Antioxidants and Neuroprotectives.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis.
  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.
  • ACS Publications. (2000). Learning from the Hantzsch synthesis.
  • BenchChem. (2025).
  • Beilstein Journals. (2018).
  • Organic Syntheses. (n.d.).
  • PubMed. (1994). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents.
  • Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References.
  • Inte:Ligand. (n.d.).
  • ResearchGate. (2025). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)
  • ResearchGate. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-.
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
  • PubMed. (2025). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies.

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Application

The Versatile β-Keto Ester: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in Modern Organic Synthesis

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. Ethyl 3-(2-chloro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, a tailored β-keto ester, emerges as a highly valuable intermediate for researchers, particularly those in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a chloro and a methoxy group on the phenyl ring, offers a nuanced platform for molecular exploration, enabling the synthesis of a diverse array of heterocyclic compounds with potential biological activity. This guide provides an in-depth exploration of the synthesis and applications of this versatile reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Synthetic Utility of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: A Gateway to Heterocyclic Scaffolds

The core value of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate lies in its identity as a 1,3-dicarbonyl compound. This structural motif is a cornerstone of heterocyclic chemistry, providing a versatile platform for the construction of various ring systems. The presence of both a ketone and an ester group allows for selective reactions with a wide range of dinucleophiles, leading to the formation of important heterocyclic cores such as pyrazoles and pyrimidines. These scaffolds are prevalent in a multitude of biologically active molecules, including kinase inhibitors and agrochemicals.

The 2-chloro and 4-methoxy substituents on the phenyl ring are not merely passive spectators in these transformations. The electron-donating methoxy group and the electron-withdrawing, sterically influential chloro group can modulate the reactivity of the molecule and influence the physicochemical properties of the final products, such as their binding affinity to biological targets and their metabolic stability.

Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate: The Claisen Condensation

The most common and efficient method for the synthesis of β-keto esters like Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is the Claisen condensation.[1] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of the title compound, the logical precursors are 2-chloro-4-methoxyacetophenone and diethyl oxalate.

Causality Behind Experimental Choices:
  • Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the acetophenone without competing in nucleophilic attack on the esters. Sodium ethoxide is a common choice when using ethyl esters to prevent transesterification.[1]

  • Solvent: Anhydrous conditions are essential as the base is highly reactive with water. A non-protic solvent like tetrahydrofuran (THF) or diethyl ether is typically used.

  • Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or below) to control the reaction and minimize side products. The subsequent condensation may be allowed to proceed at room temperature.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

  • 2-chloro-4-methoxyacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetophenone: Dissolve 2-chloro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium ethoxide over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Diethyl Oxalate: After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Synthetic Workflow

cluster_synthesis Synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate reagents 2-chloro-4-methoxyacetophenone + Diethyl Oxalate reaction Claisen Condensation reagents->reaction 1. Add to base 2. Add oxalate base Sodium Ethoxide in THF base->reaction workup Acidic Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate purification->product

Caption: Workflow for the synthesis of the target β-keto ester.

Application in the Synthesis of Heterocyclic Compounds

The true synthetic power of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is demonstrated in its role as a precursor to a variety of heterocyclic systems.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in many pharmaceuticals, including kinase inhibitors. The reaction of a β-keto ester with hydrazine or a substituted hydrazine is a classical and reliable method for pyrazole synthesis.

The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization through nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, followed by elimination of ethanol, yields the pyrazolone ring.

Materials:

  • Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) in ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolone derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are found in numerous bioactive compounds. A common synthetic route to pyrimidines involves the condensation of a β-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.

The reaction typically begins with the condensation of one of the amino groups of the N-C-N reagent with one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent dehydration (aromatization) yields the pyrimidine ring.

Materials:

  • Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

  • Urea, thiourea, or guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux condenser

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 15 minutes. Then, add Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent.

Visualization of Heterocycle Synthesis Pathways

cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis start Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate hydrazine + Hydrazine derivative start->hydrazine ncn + Urea/Thiourea/Guanidine start->ncn pyrazole Substituted Pyrazolone hydrazine->pyrazole Condensation & Cyclization pyrimidine Substituted Pyrimidinone ncn->pyrimidine Condensation & Cyclization

Caption: Synthetic routes to pyrazoles and pyrimidines.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₃ClO₄
Molecular Weight 256.68 g/mol
CAS Number 941696-11-3
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)

Conclusion and Future Outlook

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate stands as a testament to the power of strategically functionalized building blocks in organic synthesis. Its ability to serve as a versatile precursor for the synthesis of pyrazoles, pyrimidines, and other heterocyclic systems makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the exploration of this compound's synthetic potential. As the demand for novel, structurally diverse small molecules continues to grow, the applications of well-designed intermediates like Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate are poised to expand, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Patentscope. (n.d.). WO2020133403 - SUBSTITUTED PYRIMIDINE ARYL ESTER DERIVATIVE, PREPARATION METHOD THEREFOR, HERBICIDAL COMPOSITION AND APPLICATION THEREOF. Retrieved from [Link]

  • Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
  • Google Patents. (n.d.). US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof.
  • LS College. (2020, April 4). Claisen condensation. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

Sources

Method

Application Note: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate as a Key Synthetic Intermediate in Heterocyclic Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, bifunctional building blocks. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on versatile, bifunctional building blocks. Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a highly specialized β -keto ester that serves as a cornerstone intermediate for the synthesis of nitrogen-containing heterocycles, particularly pyrazoles and dihydropyrimidines.

The 1,3-dicarbonyl motif provides bis-electrophilic reactivity, enabling efficient condensation with bis-nucleophiles. Concurrently, the 2-chloro-4-methoxyphenyl moiety imparts critical physicochemical properties: the chlorine atom provides a steric shield that locks molecular conformation and dictates regioselectivity during cyclization, while the methoxy group modulates electron density and enhances lipophilicity for blood-brain barrier (BBB) penetration. This guide details the mechanistic rationale and validated protocols for utilizing this intermediate in the development of advanced therapeutics[1].

Physicochemical Properties & Specifications

To ensure reproducibility across synthetic workflows, the starting material must meet strict purity and handling criteria. Table 1 summarizes the core properties of this intermediate.

ParameterSpecification / Data
Chemical Name Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
CAS Number 941696-11-3
Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol
Structural Class β -Keto Ester / 1,3-Dicarbonyl
Appearance Pale yellow to off-white oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, EtOH, and DMSO
Storage Conditions 2–8 °C, protect from moisture (prevents ester hydrolysis)

Mechanistic Insights: The Reactivity of the β -Keto Ester Motif

The utility of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate stems from its keto-enol tautomerism. In solution, the molecule exists in equilibrium between its diketo and enol forms.

  • Causality of Reactivity: The ketone carbonyl (C3) is highly electrophilic and is typically the primary site of nucleophilic attack by the more reactive amine in a bis-nucleophile (e.g., the -NH₂ of methylhydrazine).

  • Steric Steering: The bulky 2-chloro substituent on the phenyl ring creates a high-energy steric barrier. During intramolecular cyclization (when the secondary nucleophile attacks the C1 ester), this steric bulk dictates the thermodynamic stability of the resulting transition states, often skewing the product ratio toward a specific regioisomer[1].

Application 1: Synthesis of Pyrazole-Based Therapeutics

Context: Pyrazole derivatives synthesized from this intermediate are critical in the development of brain-penetrant α 6-containing nicotinic receptor ( α 6*-nAChR) antagonists. These compounds, such as analogs of CVN417, are actively investigated for the modulation of motor dysfunctions in Parkinson's disease[1].

Protocol: Regioselective Synthesis of Substituted Pyrazoles

Objective: Condensation with methylhydrazine to form 1,3- and 1,5-disubstituted pyrazole regioisomers.

  • Preparation (Causality: Solvent Selection): Dissolve Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol (0.2 M). Absolute ethanol is strictly chosen to prevent competitive hydrolysis of the ethyl ester, which would stall the subsequent cyclization.

  • Nucleophilic Addition: Add methylhydrazine sulfate (1.2 eq) and triethylamine (1.2 eq) to the solution at 0 °C. Triethylamine frees the hydrazine base, allowing the more nucleophilic -NH₂ group to attack the highly electrophilic C3 ketone, forming a hydrazone intermediate.

  • Cyclization (Causality: Thermal Activation): Heat the reaction mixture to reflux (78 °C) for 12 hours. Reflux conditions provide the necessary activation energy to drive the intramolecular cyclization (attack of the -NHMe on the ester carbonyl) and subsequent dehydration/dealcoholation.

  • Workup & Isolation: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint (Self-Validating System):

    • TLC: Two distinct spots will appear, corresponding to the 1,3- and 1,5-regioisomers.

    • NOE NMR: Isolate the isomers via flash chromatography. To unambiguously assign the structures, perform a 1D Nuclear Overhauser Effect (NOE) NMR experiment. Irradiating the N-methyl signal (~3.98 ppm) will cause an intensity increase in the adjacent aromatic CH groups only in the sterically favored regioisomer, validating the exact molecular architecture[1].

Pyrazole_Synthesis A Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate B Methylhydrazine + NEt3 (Absolute EtOH, 0°C to Reflux) A->B C Hydrazone Intermediate (Kinetically Favored) B->C D Intramolecular Cyclization (-H2O, -EtOH) C->D E 1,3-Regioisomer (Minor Product) D->E Pathway A F 1,5-Regioisomer (Major, Sterically Favored) D->F Pathway B

Workflow and regioselectivity in the synthesis of pyrazole intermediates.

Application 2: Synthesis of Dihydropyrimidine GALK1 Inhibitors

Context: The Biginelli multicomponent reaction utilizes β -keto esters to construct dihydropyrimidines. When Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is used, it yields C6-aryl substituted dihydropyrimidines. These scaffolds are potent, ATP-competitive inhibitors of human Galactokinase (GALK1), offering a targeted therapeutic strategy for classic galactosemia[2].

Protocol: Acid-Catalyzed Biginelli Multicomponent Condensation

Objective: One-pot synthesis of a highly substituted dihydropyrimidine core.

  • Reagent Assembly: In a dry round-bottom flask, combine Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 eq), a substituted benzaldehyde (1.0 eq), and urea (1.5 eq) in anhydrous DMF (0.5 M).

  • Catalysis (Causality: Electrophilic Activation): Add a catalytic amount of Chlorotrimethylsilane (TMSCl, 0.2 eq). TMSCl acts as a mild Lewis acid. It catalyzes the initial condensation between the aldehyde and urea to form a highly reactive acyliminium ion intermediate, which is strictly required for the β -keto ester to attack.

  • Condensation: Heat the reaction to 90 °C for 8–10 hours. The elevated temperature drives the enolization of the β -keto ester, facilitating nucleophilic attack on the acyliminium ion, followed by ring closure and dehydration.

  • Workup & Precipitation: Cool the mixture to room temperature and pour it into crushed ice/water. Stir vigorously until a precipitate forms. Filter the solid and wash with cold water and diethyl ether.

  • Validation Checkpoint (Self-Validating System):

    • LC-MS: Confirm the disappearance of the starting mass (256.68 m/z) and the appearance of the product mass [M+H]+.

    • 1H NMR: The success of the cyclization is definitively proven by the disappearance of the reactive methylene protons of the β -keto ester (typically ~3.9 ppm) and the emergence of a characteristic chiral C4-H singlet/doublet in the dihydropyrimidine ring (~5.5 - 6.0 ppm)[2].

Biginelli_Mechanism A Substituted Aldehyde + Urea B Acyliminium Ion (TMSCl Catalyzed) A->B D Nucleophilic Addition (C-C Bond Formation) B->D C Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate C->D Enol Form E Cyclization & Dehydration (90°C, DMF) D->E F C6-Aryl Dihydropyrimidine Core (GALK1 Inhibitor Scaffold) E->F

Biginelli multicomponent reaction pathway for dihydropyrimidine synthesis.

References

  • Discovery of CVN417, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction. Journal of Medicinal Chemistry, ACS Publications (2023).[Link]

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications (2021).[Link]

Sources

Application

The Versatile β-Ketoester: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate as a Cornerstone in Modern Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Multifunctional Building Block In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the myriad of chemical synthons available to the medicinal chemist, β-ketoesters stand out for their exceptional versatility.[1] Their unique structural motif, characterized by electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations, making them invaluable intermediates in the synthesis of a wide array of pharmaceutical agents.[1] This guide focuses on a particularly strategic β-ketoester, Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, and its pivotal role in the synthesis of contemporary therapeutics.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed, validated protocols but also the underlying scientific rationale for the experimental choices described. We will delve into the synthesis of this key intermediate and its subsequent elaboration into high-value pharmaceutical compounds, with a particular focus on the synthesis of a critical precursor to the blockbuster anticoagulant, Apixaban.

Core Synthesis: Preparation of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

The primary and most industrially scalable method for the synthesis of β-ketoesters is the Claisen condensation. This reaction involves the coupling of an ester with a ketone in the presence of a strong base to form a new carbon-carbon bond. In this section, we detail the synthesis of the title compound from commercially available starting materials.

Protocol 1: Synthesis of the Precursor Ketone, 2-Chloro-4-methoxyacetophenone

The synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate commences with the preparation of the requisite acetophenone derivative. The Friedel-Crafts acylation of 3-chloroanisole is a reliable method for this transformation.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
3-ChloroanisoleC₇H₇ClO142.5814.26 g (0.1 mol)Starting material
Acetyl chlorideC₂H₃ClO78.508.64 g (0.11 mol)Acylating agent
Aluminum chloride (anhydrous)AlCl₃133.3416.00 g (0.12 mol)Lewis acid catalyst
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93200 mLSolvent
Hydrochloric acid (conc.)HCl36.46~50 mLFor workup
Deionized waterH₂O18.02As neededFor workup
Saturated sodium bicarbonate solutionNaHCO₃84.01As neededFor workup
Anhydrous magnesium sulfateMgSO₄120.37As neededDrying agent

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in 100 mL of anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride to the stirred suspension, maintaining the temperature below 10 °C.

  • Addition of 3-Chloroanisole: To the resulting solution, add a solution of 3-chloroanisole in 100 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-4-methoxyacetophenone as a solid.

Protocol 2: Claisen Condensation to Yield Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

With the precursor ketone in hand, the target β-ketoester can be synthesized via a mixed Claisen condensation with diethyl carbonate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
2-Chloro-4-methoxyacetophenoneC₉H₉ClO₂184.6218.46 g (0.1 mol)Starting material
Diethyl carbonateC₅H₁₀O₃118.1323.63 g (0.2 mol)Acylating agent and solvent
Sodium hydride (60% dispersion in mineral oil)NaH24.004.80 g (0.12 mol)Strong base
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mLSolvent
Glacial acetic acidC₂H₄O₂60.05As neededFor quenching
Ethyl acetateC₄H₈O₂88.11As neededFor extraction
Saturated sodium chloride solution (brine)NaCl58.44As neededFor workup
Anhydrous sodium sulfateNa₂SO₄142.04As neededDrying agent

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend sodium hydride in 100 mL of anhydrous THF.

  • Addition of Ketone: To the stirred suspension, add a solution of 2-chloro-4-methoxyacetophenone in 50 mL of anhydrous THF dropwise at room temperature.

  • Addition of Diethyl Carbonate: After the initial effervescence subsides, add diethyl carbonate to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath and cautiously quench by the slow addition of glacial acetic acid until the effervescence ceases.

  • Workup: Add 100 mL of deionized water and extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.

Claisen_Condensation ketone 2-Chloro-4-methoxyacetophenone enolate Enolate Intermediate ketone->enolate Deprotonation base Sodium Hydride (NaH) base->enolate diethyl_carbonate Diethyl Carbonate tetrahedral_intermediate Tetrahedral Intermediate diethyl_carbonate->tetrahedral_intermediate enolate->tetrahedral_intermediate Nucleophilic Attack product Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate tetrahedral_intermediate->product Elimination of Ethoxide

Caption: Claisen condensation for the synthesis of the target β-ketoester.

Application in the Synthesis of Apixaban Intermediate

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a precursor to a closely related and crucial intermediate in the synthesis of Apixaban, a direct factor Xa inhibitor used for the prevention of blood clots. The following protocol outlines the conversion to Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

Protocol 3: Synthesis of Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

This transformation involves a Japp-Klingemann reaction, where the β-ketoester is reacted with a diazonium salt.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoateC₁₂H₁₃ClO₄256.68Not directly used, a related precursor is shown for the Apixaban intermediate synthesisSee note below
p-AnisidineC₇H₉NO123.1512.32 g (0.1 mol)Starting material for diazonium salt
Sodium nitriteNaNO₂69.007.60 g (0.11 mol)For diazotization
Concentrated Hydrochloric acidHCl36.46~30 mL
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.5916.46 g (0.1 mol)A related β-ketoester for direct synthesis
Sodium acetateC₂H₃NaO₂82.0324.6 g (0.3 mol)Base
Dichloromethane (DCM)CH₂Cl₂84.93200 mLSolvent

Note on Synthetic Strategy: While Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate can be used, a more direct and commonly cited route to the Apixaban intermediate involves the reaction of a diazonium salt with ethyl 2-chloroacetoacetate.[2] This protocol will follow the more direct route for clarity and practical applicability.

Experimental Protocol:

  • Diazonium Salt Preparation: In a 500 mL beaker, dissolve p-anisidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. To this solution, add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes to ensure complete diazotization.

  • Reaction Setup: In a separate 1 L three-necked flask, dissolve ethyl 2-chloroacetoacetate and sodium acetate in a mixture of dichloromethane and water. Cool this mixture to 0-5 °C.

  • Japp-Klingemann Reaction: Slowly add the cold diazonium salt solution to the stirred solution of the β-ketoester over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can be purified by recrystallization from a suitable solvent like ethanol to yield Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate as a solid.[2]

Apixaban_Intermediate_Synthesis p_anisidine p-Anisidine diazonium_salt Diazonium Salt p_anisidine->diazonium_salt Diazotization nitrous_acid NaNO₂ / HCl nitrous_acid->diazonium_salt ketoester Ethyl 2-chloroacetoacetate product Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate ketoester->product diazonium_salt->product Japp-Klingemann Reaction

Caption: Synthesis of a key Apixaban intermediate.

Application in the Synthesis of Pyrazolone Derivatives

The reaction of β-ketoesters with hydrazines is a classical and highly efficient method for the synthesis of pyrazolones, a class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4]

Protocol 4: General Procedure for the Synthesis of Pyrazolones

This protocol provides a general method for the synthesis of a pyrazolone derivative from Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate and a hydrazine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoateC₁₂H₁₃ClO₄256.682.57 g (0.01 mol)Starting material
Hydrazine hydrate or PhenylhydrazineN₂H₄·H₂O or C₆H₈N₂50.06 or 108.140.012 molNucleophile
EthanolC₂H₅OH46.0750 mLSolvent
Glacial acetic acidC₂H₄O₂60.052-3 dropsCatalyst

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) to the solution, followed by a few drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. If no solid forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.

  • Purification: The crude pyrazolone can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water).

Pyrazolone_Synthesis ketoester Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate hydrazone Hydrazone Intermediate ketoester->hydrazone Condensation hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->hydrazone product Pyrazolone Derivative hydrazone->product Intramolecular Cyclization

Caption: General scheme for pyrazolone synthesis from the title β-ketoester.

Conclusion

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation via a Claisen condensation and its ability to be readily converted into key intermediates for blockbuster drugs like Apixaban, as well as into diverse classes of bioactive compounds such as pyrazolones, underscore its significance. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this strategic synthon in their drug discovery and development endeavors.

References

  • A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. ijpbs. Available at: [Link]

  • CN105130976A - Method for synthesizing rivaroxaban intermediate - Google Patents. Google Patents.
  • Claisen Condensation as a Facile Route to an r-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. MDPI. Available at: [Link]

  • CN104086539A - Preparation method of rivaroxaban - Google Patents. Google Patents.
  • Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Available at: [Link]

  • An alternative synthetic strategy to construct apixaban analogues - Arkivoc. Arkivoc. Available at: [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • US10077263B2 - Process for the preparation of Apixaban - Google Patents. Google Patents.
  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. Asian Journal of Chemistry. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF - European Patent Office - EP 3212620 B1. European Patent Office. Available at: [Link]

Sources

Method

Application Note: High-Purity Isolation of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate for Pharmaceutical Research

Introduction Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester, a class of compounds that serve as versatile building blocks in organic synthesis. Their structural motif is prevalent in man...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester, a class of compounds that serve as versatile building blocks in organic synthesis. Their structural motif is prevalent in many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove, structurally related byproducts. This guide provides detailed protocols for the purification of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate from a crude reaction mixture, ensuring its suitability for high-stakes applications in drug development and medicinal chemistry.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's physical properties is the foundation for developing a robust purification strategy. While experimental data for this specific molecule is not widely published, we can infer its likely properties based on its structure and data from closely related analogs.

PropertyValue / ObservationRationale & Significance
IUPAC Name Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate-
CAS Number 941696-11-3Unique identifier for this specific chemical substance.[1]
Molecular Formula C₁₂H₁₃ClO₄-
Molecular Weight 256.68 g/mol Calculated from the molecular formula.
Physical Form Expected to be a low-melting solid or a viscous oil at RT.Many substituted β-keto esters are oils or low-melting solids. The physical state of the crude product is the first decision point in the purification workflow.
Boiling Point High; >300°C (estimated).Aromatic ketoesters have high boiling points. Distillation will likely require reduced pressure to prevent thermal decomposition.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, THF). Sparingly soluble in non-polar solvents (Hexane). Low solubility in water.The polarity imparted by the ester and ketone groups suggests good solubility in moderately polar solvents. This is key for selecting chromatographic and recrystallization solvents.
pKa (α-proton) ~10-11 (estimated)The α-protons of β-keto esters are acidic, making the compound susceptible to base-catalyzed side reactions. This necessitates the use of neutral or slightly acidic purification conditions.

Strategic Purification Workflow

The optimal purification strategy depends on the physical state of the crude product and the nature of the impurities. The following workflow provides a logical decision-making process for achieving high purity.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_pathways Purification Pathways cluster_end Final Product & Validation Crude Crude Product (CAS: 941696-11-3) Assess Assess Physical State & Purity (TLC/¹H NMR) Crude->Assess Decision Solid or Oil? Assess->Decision Recryst Primary Method: Recrystallization Decision->Recryst  Solid   Chrom Primary Method: Column Chromatography Decision->Chrom  Oil / Impure Solid   Polish Polishing Step: (If necessary) Recryst->Polish Minor Impurities Remain Pure Purified Product (>99% Purity) Recryst->Pure Chrom->Pure Polish->Chrom Use Chromatography QC Final QC Analysis (HPLC, NMR, MP) Pure->QC

Caption: High-level decision workflow for purification.

Method 1: Purification by Recrystallization

This is the preferred method if the crude product is a solid and contains impurities with different solubility profiles. It is highly efficient, scalable, and cost-effective.[2]

Scientific Principle

Recrystallization separates compounds based on their differential solubility in a given solvent at varying temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (0-4°C).[3] Highly soluble impurities will remain in the cold solvent (mother liquor), while insoluble impurities can be removed via hot filtration.

Protocol: Solvent Screening (Microscale)

Causality: Selecting the correct solvent is the most critical step for a successful recrystallization. A poor solvent choice can lead to low recovery or no purification. This screening process efficiently identifies the optimal solvent system.

  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Heptane/Ethyl Acetate mixture) dropwise at room temperature until the total volume is ~0.5 mL. Note the solubility at room temperature.

  • If the solid is insoluble at room temperature, heat the test tube in a sand or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the results: The ideal solvent is one where the compound is poorly soluble at low temperatures but highly soluble when hot, and which produces a high yield of crystalline solid upon cooling.

Solvent SystemExpected BehaviorSuitability
Ethanol or Isopropanol Good candidate. The compound is likely highly soluble when hot and less soluble when cold.High
Ethyl Acetate / Heptane A solvent/anti-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane until turbidity appears.High
Toluene May be effective, especially for removing more polar impurities.Medium
Water Unlikely to be a suitable solvent due to the compound's organic nature.Low
Protocol: Bulk Recrystallization
  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., Isopropanol) in small portions and heat the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until all the solid has dissolved. Expert Tip: Adding a 5% excess of solvent can prevent premature crystallization during the subsequent hot filtration step.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with fluted filter paper by pouring boiling solvent through it. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask. This prevents the desired product from crystallizing on the filter paper.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point indicates high purity. Further confirm purity by TLC and/or HPLC.[4]

Method 2: Purification by Column Chromatography

This technique is ideal if the product is an oil or if recrystallization fails to remove impurities with similar solubility profiles. It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[5]

Scientific Principle

Silica gel, a polar stationary phase, is used to pack the column. A less polar mobile phase (eluent) is passed through the column. Non-polar compounds have a weak affinity for the silica gel and travel quickly down the column, while more polar compounds adsorb more strongly and travel slower. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.

Protocol: TLC for Eluent System Development

Causality: Running a full column is time and resource-intensive. TLC is a rapid, small-scale version of column chromatography used to determine the ideal solvent system that will provide good separation on the column.

  • Dissolve a small amount of crude material in a volatile solvent like Dichloromethane (DCM).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane).

  • Visualize the plates under UV light (254 nm).

  • The ideal system is one where the desired product spot has a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value ensures the compound will move down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Workflow and Protocol for Column Chromatography

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation cluster_final Result Pack 1. Pack Column (Silica Gel Slurry) Load 2. Load Sample (Dry or Wet Loading) Pack->Load Elute 3. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure Product Evap->Pure

Caption: Step-by-step workflow for column chromatography.

Detailed Column Chromatography Protocol
  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Causality: Dry loading prevents the dissolution of the upper layer of the column packing, leading to sharper bands and better separation compared to wet loading.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. If separation is poor (based on TLC), you can switch to a slightly more polar eluent (e.g., from 10% to 15% EtOAc/Hexane). This is known as a step-gradient elution.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

    • Place the product under high vacuum to remove any residual solvent.

  • Validation: Assess purity using HPLC and confirm the structure using ¹H and ¹³C NMR spectroscopy.

References

  • Gillard, J. R., & Beaulieu, P. L. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Retrieved from [Link]

  • Pang, G. R., & Grubbs, R. H. (n.d.). Safe and Convenient Procedure for Solvent Purification. Organometallics. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]

  • University of North Florida. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

Sources

Application

Analytical methods for the characterization of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Application Note: Analytical Characterization and Method Development for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate Introduction Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3) is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization and Method Development for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Introduction

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3) is a highly functionalized β -keto ester[1]. It serves as a critical synthetic intermediate for the construction of complex heterocyclic scaffolds, including pyrazoles, pyrimidines, and coumarins, which are prevalent in pharmaceutical drug discovery[2][3]. The structural complexity of this molecule—specifically the presence of an active methylene group flanked by a ketone and an ester—gives rise to keto-enol tautomerism[4]. This dynamic equilibrium presents unique analytical challenges, particularly in chromatographic separation and spectroscopic interpretation[5][6]. This application note provides a comprehensive, self-validating protocol for the structural elucidation and purity assessment of this compound.

Structural Elucidation via NMR Spectroscopy

Causality & Mechanistic Insights: In solution, β -keto esters exist as an equilibrium mixture of the keto and enol tautomers[4]. The enol form is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a pseudo-six-membered ring[3][4]. For Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, the electron-donating 4-methoxy group increases the electron density on the aromatic ring, while the sterically demanding and electron-withdrawing 2-chloro group influences the dihedral angle between the aromatic ring and the enol double bond. To accurately determine the keto-enol ratio and confirm the structure, 1 H NMR must be performed in a non-protic, non-exchanging solvent (e.g., CDCl 3​ ) to prevent deuterium exchange of the enolic proton[7].

Protocol: Quantitative NMR (qNMR) for Structural Confirmation

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Parameters: Acquire spectra at 298 K on a 400 MHz or higher NMR spectrometer. Use a standard 1D 1 H pulse sequence with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all spins for accurate integration.

  • Self-Validation System: The sum of the integrations for the keto methylene protons (-CH 2​ -) and the enol vinylic proton (=CH-) must stoichiometrically match the integration of the ester ethyl group (-CH 2​ CH 3​ ) to confirm the absence of co-eluting aliphatic impurities[7].

Table 1: Expected 1 H NMR Chemical Shifts and Assignments

Functional GroupTautomeric FormMultiplicityExpected Shift ( δ , ppm)Diagnostic Value
Enolic -OHEnolSinglet (broad)12.0 - 12.5Confirms intramolecular H-bond.
Aromatic ProtonsBothMultiplets6.8 - 7.8Confirms 2-chloro-4-methoxy substitution.
Vinylic =CH-EnolSinglet5.5 - 6.0Used to quantify enol percentage.
Methoxy -OCH 3​ BothSinglet3.8 - 3.9Confirms ether linkage.
Keto -CH 2​ -KetoSinglet3.9 - 4.1Used to quantify keto percentage.
Ester -CH 2​ -BothQuartet4.1 - 4.3Ester linkage confirmation.
Ester -CH 3​ BothTriplet1.1 - 1.3Ester linkage confirmation.

Chromatographic Purity: HPLC Method Development

Causality & Mechanistic Insights: The most common failure mode in the HPLC analysis of β -keto esters is the observation of peak splitting, severe tailing, or a "saddle" between two peaks[6][8]. This occurs when the rate of interconversion between the keto and enol forms is on the same timescale as the chromatographic separation. To achieve a self-validating, robust method, the interconversion rate must be artificially accelerated so the analyte elutes as a single, sharp time-averaged peak. This is achieved by lowering the mobile phase pH (using 0.1% Formic Acid), which catalyzes the tautomerization process on the column[8].

Protocol: Stability-Indicating HPLC-DAD Method

  • System Preparation: Equip the HPLC with a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 μ m particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the analyte in a 50:50 Water:Acetonitrile diluent to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions: Flow rate of 1.0 mL/min, column compartment thermostatted to 30 °C, and detection wavelength set to 254 nm (to capture the conjugated aromatic system).

  • Self-Validation (System Suitability): Inject a standard solution. The tailing factor ( Tf​ ) for the main peak must be 1.5, and theoretical plates ( N ) must be 5000. If peak splitting is observed, verify the pH of the mobile phase.

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Curve
0.08020Initial
2.08020Isocratic hold
12.01090Linear gradient
15.01090Column wash
15.18020Re-equilibration
20.08020End

Mass Spectrometry (LC-MS) for Impurity Profiling

Causality & Mechanistic Insights: To confirm the molecular weight and identify trace process-related impurities (e.g., self-condensation products or unreacted starting materials), LC-MS using Electrospray Ionization (ESI) is employed[9]. Because the molecule contains both ester and ketone functionalities, it readily accepts a proton in acidic conditions, making ESI in positive ion mode (ESI+) highly effective.

Protocol: LC-MS Confirmation

  • Ionization Source: Set the ESI source to positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350 °C.

  • Data Acquisition: Scan range from m/z 100 to 800.

  • Self-Validation System: Look for the protonated molecular ion [M+H]+ at m/z 257.0 (accounting for the 35 Cl isotope). A secondary peak at m/z 259.0 with approximately 33% relative abundance is required to validate the presence of the single chlorine atom ( 37 Cl isotope).

Visualizations

Workflow A Sample Preparation Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate B NMR Spectroscopy (1H & 13C in CDCl3) A->B C HPLC-DAD Analysis (Acidic Mobile Phase) A->C D LC-MS (ESI+) (Isotope Pattern & MW) A->D E Orthogonal Data Integration & Final Characterization B->E C->E D->E

Caption: Analytical workflow for the characterization of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.

Logic Step1 Initial HPLC Injection (Neutral pH Mobile Phase) Step2 Observation: Peak Broadening / Splitting Step1->Step2 Step3 Diagnosis: Slow Keto-Enol Interconversion Step2->Step3 Step4 Method Adjustment: Add 0.1% Formic Acid (pH ~2.7) Step3->Step4 Step5 Result: Rapid Interconversion -> Single Sharp Peak Step4->Step5

Caption: HPLC method optimization logic to resolve peak splitting caused by keto-enol tautomerism.

References

  • [1] Screening Compounds P66309 | EvitaChem: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate. EvitaChem. 1

  • [4] Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. 4

  • [8] Ethyl 2,4-dioxohexanoate | Research Chemical. Benchchem. 8

  • [9] Quantitative Determination of Ketone Esters and Metabolites in Human Plasma Using LC-MS. ResearchGate. 9

  • [7] How can H-NMR graph peaks be used to determine enol-keto ratio? Physics Forums. 7

  • [5] 3-Oxo-3-phenylpropanoic acid. Benchchem. 5

  • [6] Methyl 4-methoxyacetoacetate. Benchchem. 6

  • [2] Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate.2

  • [3] C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. Taylor & Francis. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate Synthesis

Welcome to the technical support guide for the synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The synthesis, a variation of the Claisen condensation, presents unique challenges that require a nuanced understanding of the reaction mechanism and conditions to achieve high yields and purity.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

Core Principles: The Crossed Claisen Condensation

The synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is typically achieved via a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, in this case, an aromatic ketone derivative and a carbonate ester, in the presence of a strong base.[1][2]

The mechanism proceeds through several key steps:

  • Enolate Formation: A strong base abstracts an α-hydrogen from an enolizable ester (e.g., ethyl acetate) or, in this specific synthesis, more commonly attacks the carbonate ester.

  • Nucleophilic Attack: The enolate of the ketone (2-chloro-4-methoxyacetophenone) attacks the electrophilic carbonyl carbon of a second reactant, typically diethyl carbonate.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide leaving group to form the desired β-keto ester.[1][3]

  • Driving the Reaction: The final and most critical step is the deprotonation of the newly formed β-keto ester by the alkoxide base. The resulting enolate is highly resonance-stabilized. This essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium towards the product.[2][4] An acidic workup is required in the final step to neutralize the enolate and isolate the product.[5]

Claisen_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_final Workup ketone 2-chloro-4-methoxy- acetophenone enolate Enolate Formation (from Ketone) ketone->enolate Base carbonate Diethyl Carbonate attack Nucleophilic Attack on Carbonate carbonate->attack base Strong Base (e.g., NaH) base->enolate enolate->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral eliminate Elimination of Ethoxide tetrahedral->eliminate product_enol Resonance-Stabilized Product Enolate eliminate->product_enol Base final_product Final Product: Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate product_enol->final_product Acid acid Acidic Workup (e.g., aq. HCl) acid->final_product

Caption: General mechanism for the crossed Claisen condensation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes and how can I resolve this?

A1: Low or no yield is the most common issue, often stemming from several interconnected factors. A systematic approach is crucial for diagnosis.[6]

Potential Causes & Solutions:

  • Inactive Base or Insufficient Amount: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are often preferred.[7] NaH can be deactivated by moisture. Always use fresh, properly stored NaH from a newly opened container and ensure anhydrous reaction conditions.[6] Crucially, the Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the product drives the reaction; using catalytic amounts will result in poor yields.[2]

  • Presence of Moisture: Water in solvents or on glassware will quench the strong base, halting the reaction before it starts. Tetrahydrofuran (THF) and Toluene, common solvents for this reaction, must be rigorously dried before use, for example, by distilling from sodium/benzophenone.[6][7][8]

  • Reversible Equilibrium: The Claisen condensation is a reversible reaction.[7] If the product is not deprotonated to form the stable enolate, the equilibrium may not favor product formation. This is another reason why a full equivalent of a sufficiently strong base is critical.[4]

  • Poor Reagent Quality: Impurities in the starting 2-chloro-4-methoxyacetophenone or diethyl carbonate can inhibit the reaction. Verify the purity of your starting materials by NMR or GC-MS before starting.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents reagents_ok Are reagents pure and solvents anhydrous? check_reagents->reagents_ok purify Action: Purify starting materials. Dry solvents rigorously. reagents_ok->purify No check_base Step 2: Evaluate Base reagents_ok->check_base Yes purify->check_reagents base_ok Is base fresh, active, and used in stoichiometric amount? check_base->base_ok replace_base Action: Use fresh NaH. Ensure >= 1 equivalent is used. base_ok->replace_base No check_conditions Step 3: Assess Reaction Conditions base_ok->check_conditions Yes replace_base->check_base conditions_ok Is temperature appropriate? Is mixing efficient? check_conditions->conditions_ok optimize_conditions Action: Adjust temperature. Ensure vigorous stirring. conditions_ok->optimize_conditions No success Yield Improved conditions_ok->success Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low reaction yields.

Q2: My TLC analysis shows multiple spots besides my starting materials. What are the likely side products?

A2: The formation of multiple products often points to competing reaction pathways or product degradation.

Potential Side Product Cause Prevention Strategy
2-chloro-4-methoxyacetophenone Incomplete reaction or product decarboxylation.Ensure optimal reaction conditions (see Q1). Avoid excessive heat and prolonged exposure to strong acid/base during workup.[9][10]
Ethyl 2-chloro-4-methoxybenzoate Transesterification if using a base like sodium ethoxide with a different solvent alcohol.Match the alkoxide base to the ester's alcohol group (e.g., use sodium ethoxide with ethanol).[2] Using NaH avoids this issue.
Decarboxylated Product The β-keto ester product can hydrolyze to a β-keto acid, which readily loses CO₂ upon heating to revert to the starting ketone.[11][12]Perform the acidic workup at low temperatures (e.g., 0 °C) and avoid heating the crude product until it is purified.
Q3: How do I choose the optimal base and solvent system?

A3: The choice of base and solvent is critical for driving the reaction to completion and minimizing side reactions. While classic Claisen condensations use sodium ethoxide in ethanol, stronger, non-nucleophilic bases in aprotic solvents are generally more effective for crossed condensations.[7]

Base/Solvent System Pros Cons Recommendation
Sodium Hydride (NaH) in THF/Toluene - Irreversibly deprotonates the ketone. - Drives equilibrium forward as H₂ gas evolves.[7] - Non-nucleophilic, preventing side reactions with the ester.- Highly moisture-sensitive.[6][8] - Heterogeneous reaction requires efficient stirring.Highly Recommended. This is often the most effective system for achieving high yields in crossed Claisen condensations.[13]
Magnesium Ethoxide (Mg(OEt)₂) in Toluene/Ethanol - Generates a reactive magnesium enolate. - Can lead to cleaner reactions and higher yields compared to other bases.[14]- Can be moisture-sensitive.[15] - May require specific preparation or sourcing.A strong alternative to NaH, particularly useful for improving selectivity in complex syntheses.[14][16]
Sodium Ethoxide (NaOEt) in Ethanol - Classic, readily available reagent system.- Reaction is an equilibrium, potentially leading to lower yields.[4] - Ethoxide can act as a nucleophile, leading to transesterification.Viable, but often less efficient than NaH for this specific transformation. The solvent must be absolute ethanol.
Optimized Experimental Protocol

This protocol is a generalized procedure based on methods for synthesizing similar β-keto esters and should be adapted and optimized for your specific laboratory conditions.[13]

Materials:

  • 2-chloro-4-methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under a nitrogen atmosphere, add Sodium Hydride (1.2 equivalents, 60% dispersion) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

  • Reaction Initiation: To the stirred NaH suspension in THF, add diethyl carbonate (2.0 equivalents).

  • Substrate Addition: Slowly add a solution of 2-chloro-4-methoxyacetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.

References
  • Allen, A. (2025, April 1). Claisen Condensation – Mechanism, Variations & FAQs. Allen. Available at: [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Wikipedia. Available at: [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. Available at: [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Sciencemadness.org. (2012, March 27). problem in claisen condensation reaction. Sciencemadness.org. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Available at: [Link]

  • Frihed, T. G., et al. (2015). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 11, 2439-2447. Available at: [Link]

Sources

Optimization

Troubleshooting guide for reactions with Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile β-keto ester in organic synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Condensation Reactions (e.g., Claisen-type)

Question: I am performing a Claisen condensation with Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate and another ester, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Claisen condensations are a common challenge and can stem from several factors.[1][2] The key is to ensure the efficient formation and subsequent reaction of the enolate of your β-keto ester.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Base The base may not be strong enough to effectively deprotonate the α-carbon of the ester, or it may be participating in side reactions. For β-keto esters, a suitable base is crucial for generating the enolate.[1]Primary Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete enolate formation.[3] Alternative: If using an alkoxide base (e.g., sodium ethoxide), ensure it corresponds to the alcohol portion of the ester to prevent transesterification.[4]
Presence of Water β-keto esters are susceptible to hydrolysis, especially under basic conditions, which will consume your starting material.[3][5][6][7]Crucial Step: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly opened or properly stored bases. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3][7]
Reaction Temperature Condensation reactions are often equilibrium-driven. Temperature can significantly influence the position of the equilibrium.Optimization: Start with the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. In some cases, gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.
Incorrect Stoichiometry The stoichiometry of the base is critical. Since the final β-dicarbonyl product is acidic, it will be deprotonated by the base, effectively consuming it.Action: Use at least one full equivalent of the base. The final, irreversible deprotonation of the product drives the equilibrium towards product formation.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in condensation reactions.

Issue 2: Formation of a Carboxylic Acid Byproduct (Hydrolysis)

Question: My reaction mixture shows a significant amount of 2-chloro-4-methoxybenzoic acid, and my starting material is being consumed faster than the product is forming. What is happening?

Answer:

The presence of 2-chloro-4-methoxybenzoic acid is a clear indication of ester hydrolysis followed by decarboxylation of the resulting β-keto acid.[5][6][9] This is a common side reaction for β-keto esters, particularly in the presence of water and either acid or base.[5][6]

Mechanism of Hydrolysis and Decarboxylation:

  • Hydrolysis: The ethyl ester is cleaved by water to form the corresponding β-keto acid. This can be catalyzed by both acid and base.

  • Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide upon gentle heating to form a ketone.[9][10][11]

Preventative Measures:

Parameter Recommendation Scientific Rationale
Solvent & Reagents Use strictly anhydrous solvents (e.g., dry toluene, THF).[3][7] Ensure bases are not partially hydrolyzed.Water is a reactant in the hydrolysis pathway. Minimizing its presence is the most effective preventative measure.[3]
Base Selection For base-catalyzed reactions, use non-hydroxide bases like sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent.[7]Hydroxide bases directly promote ester hydrolysis.[3] Alkoxides in their corresponding alcohol can also contain water.
Work-up Procedure Quench the reaction at a low temperature (e.g., 0 °C) and use a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature.Minimizing the time the β-keto ester is in contact with aqueous acidic or basic conditions reduces the extent of hydrolysis.
pH Control The decarboxylation of the β-keto acid is faster than its conjugate base. Maintaining a neutral to slightly alkaline pH can help stabilize the intermediate if hydrolysis does occur.The protonated form of the β-keto acid is more prone to decarboxylation.[10]
Issue 3: Difficulty in Product Purification

Question: I have successfully formed my product, but I'm struggling to purify it from the unreacted starting material and other byproducts. What purification strategies are recommended?

Answer:

Purification of β-keto esters can be challenging due to their similar polarity to starting materials and potential for degradation on certain stationary phases.

Recommended Purification Protocols:

Technique Protocol Details Tips for Success
Flash Column Chromatography Stationary Phase: Silica gel is standard. If your compound is acid-sensitive, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on TLC analysis.Run a TLC first to determine the optimal solvent system. The product is expected to be more polar than the starting ester if a polar group has been added.
Recrystallization Solvent Selection: If the product is a solid, recrystallization is an excellent method for achieving high purity.[1] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one in which the product is soluble when hot but sparingly soluble when cold.Ensure the crude product is reasonably pure before attempting recrystallization. Oiling out can occur if the material is too impure or if the solvent is a poor choice.
Aqueous Extraction (for removing acidic/basic impurities) If you have acidic byproducts (like the hydrolyzed carboxylic acid), a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove them. Conversely, a dilute acid wash (e.g., 1M HCl) can remove basic impurities.Perform washes quickly and at low temperatures to prevent hydrolysis of your desired product. Ensure to back-extract the aqueous layers with your organic solvent to recover any dissolved product.

II. Frequently Asked Questions (FAQs)

Q1: What is the stability and recommended storage for Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate?

A1: Like most β-keto esters, this compound should be stored in a cool, dry place away from moisture and strong acids or bases to prevent hydrolysis.[12] Storage under an inert atmosphere (argon or nitrogen) in a tightly sealed container is ideal. For long-term storage, refrigeration (2-8 °C) is recommended.[13]

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Several techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively observe the consumption of the starting material and the appearance of the product spot.[1][14] The aromatic ring allows for easy visualization under UV light.[14]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction kinetics, HPLC is a powerful tool.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the product is sufficiently volatile and thermally stable.[14][16] Derivatization may be necessary in some cases.[10][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing by ¹H NMR can provide a clear picture of the conversion of starting material to product.[14][18][19]

Q3: Besides condensation, what other reactions can Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate undergo?

A3: β-keto esters are versatile intermediates.[20][21] Key reactions include:

  • Alkylation: The α-carbon is acidic and can be deprotonated to form a nucleophilic enolate, which can then be alkylated with alkyl halides.[5][20]

  • Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.[22]

  • Nucleophilic Acyl Substitution: The ester group can undergo reactions such as transesterification.[21][23]

Reaction Versatility Diagram:

G cluster_reactions cluster_products main Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate alkylation Alkylation at α-carbon main->alkylation 1. Base 2. R-X hydrolysis Hydrolysis & Decarboxylation main->hydrolysis H₃O⁺ or OH⁻, Δ reduction Ketone Reduction main->reduction NaBH₄ transesterification Transesterification main->transesterification R'OH, Acid/Base cat. alkyl_product α-Substituted β-Keto Ester alkylation->alkyl_product ketone_product Aromatic Ketone hydrolysis->ketone_product hydroxy_product β-Hydroxy Ester reduction->hydroxy_product new_ester_product Different Ester transesterification->new_ester_product

Caption: Common reaction pathways for the title β-keto ester.

III. References

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example - YouTube. Available at: [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - Taylor & Francis eBooks. Available at: [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. Available at: [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. - Pearson. Available at: [Link]

  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

  • Synthesis and Properties of Aromatic Ketones | PDF | Heterocyclic Compound - Scribd. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria. Available at: [Link]

  • Decarbalkoxylation of Keto Esters A Ne | PDF | Ketone - Scribd. Available at: [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester - ResearchGate. Available at: [Link]

  • synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone - Organic Syntheses Procedure. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available at: [Link]

  • ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate - Chemical Synthesis Database. Available at: [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? : r/Chempros - Reddit. Available at: [Link]

  • Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. Available at: [Link]

  • Carbonyl Reactivity - MSU chemistry. Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • Synthesis of a Branched Aromatic Ketone - YouTube. Available at: [Link]

  • Claisen Condensation Reaction Mechanism - Chemistry Steps. Available at: [Link]

  • Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. Available at: [Link]

  • Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate | C11H9ClF2O3 | CID 14423850. Available at: [Link]

  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate - Asian Publication Corporation. Available at: [Link]

  • Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process - IJNRD. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate Synthesis & Purity Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with synthesizing highly pure Ethyl 3-(2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with synthesizing highly pure Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate.

Because this molecule features an electron-rich aromatic ring with an ortho-halogen (steric hindrance) coupled to a labile β -keto ester moiety, standard generic protocols often fail, resulting in complex impurity profiles. This guide provides field-proven diagnostic tools, mechanistic troubleshooting, and self-validating protocols to ensure scalable, high-purity synthesis.

Diagnostic Matrix: Common Impurities & Signatures

Before troubleshooting, you must accurately identify the impurities in your crude mixture. Use the following diagnostic matrix to correlate analytical signatures with their mechanistic root causes.

Impurity ProfileAnalytical Signature (LC-MS / NMR)Root CauseResolution Strategy
2-Chloro-4-methoxyacetophenone LC-MS: [M+H]+ 185NMR: Loss of ethyl ester signals, new singlet at ~2.6 ppm (CH3).Hydrolysis of the β -keto ester followed by rapid thermal decarboxylation.Maintain workup temperatures < 20°C. Avoid strongly basic or acidic aqueous washes.
O-Acylated Enol Ester LC-MS: [M+H]+ 257 (Isomeric)NMR: Downfield shift of the enol proton; complex multiplet in the aromatic region.Kinetic attack of the enolate oxygen on the acyl chloride due to poor chelation.Ensure strictly anhydrous MgCl2​ is used to enforce C-acylation via chelation control.
Unreacted Starting Material LC-MS:[M+H]+ 187NMR: Broad singlet >10 ppm (COOH).Incomplete activation of 2-chloro-4-methoxybenzoic acid due to ortho-chloro steric hindrance.Extend CDI activation time. Implement the "aliquot methanol quench" validation step.
Diethyl Malonate GC-MS / LC-MS: [M+H]+ 161NMR: Symmetrical ethyl ester signals.Transesterification or cleavage during ethanolysis.Strictly control the equivalents of absolute ethanol during the Meldrum's acid ring-opening.

Troubleshooting FAQs

Q1: I am seeing a massive impurity peak corresponding to 2-chloro-4-methoxyacetophenone. How do I stop this degradation?

Expert Insight: You are observing the classic decarboxylative degradation of malonic ester derivatives[1]. β -keto esters are highly susceptible to hydrolysis at the ester terminus. Once hydrolyzed to the β -keto acid, the molecule undergoes a rapid, heat-driven 6-membered transition state rearrangement, releasing CO2​ and yielding the acetophenone. Solution: The causality here is usually traced to the aqueous workup. If your quench is too acidic (pH < 3) or too basic (pH > 9), or if the biphasic mixture is allowed to warm above 20°C, hydrolysis accelerates. Quench the reaction with a cold, buffered solution (e.g., saturated NH4​Cl ) and keep the internal temperature strictly below 15°C during phase separation.

Q2: My HPLC shows two distinct peaks for the product, but LC-MS shows the identical mass for both. Is my product impure?

Expert Insight: Your product is likely highly pure. You are observing keto-enol tautomerism , which is a fundamental property of β -keto esters. The electron-donating 4-methoxy group stabilizes the conjugated enol form, pushing the equilibrium (Keq) toward a mixture of both tautomers in solution. Solution: To validate this, change your HPLC column temperature or mobile phase pH to increase the rate of interconversion, which will coalesce the two peaks into a single sharp peak. Alternatively, run a 1H -NMR in DMSO−d6​ vs CDCl3​ ; you will see the tautomeric ratio shift based on solvent polarity.

Q3: In the Magnesium Enolate route, why am I seeing O-acylation instead of C-acylation?

Expert Insight: Direct reaction of acid chlorides with strong nucleophiles can lead to uncontrolled reactions[2]. The synthesis of β -keto esters from malonic acid half-esters relies entirely on the pronucleophile being locked in a specific geometry[3]. We use MgCl2​ because the Mg2+ ion acts as a chelating Lewis acid, binding both oxygen atoms of the malonate enolate. This shields the oxygen atoms from acting as nucleophiles and forces the incoming 2-chloro-4-methoxybenzoyl chloride to attack the exposed carbon atom. Solution: O-acylation occurs when chelation fails. This is almost always caused by using hydrated or degraded MgCl2​ . You must use strictly anhydrous MgCl2​ (stored in a desiccator or glovebox) and allow sufficient time for the magnesium chelate complex to form before adding the acid chloride.

Q4: I am using the Meldrum's acid route, but I have residual 2-chloro-4-methoxybenzoic acid. How do I force complete conversion?

Expert Insight: The Meldrum's acid route involves condensing the carboxylic acid with Meldrum's acid, followed by ethanolysis[4]. However, the ortho-chloro group on your starting material creates significant steric hindrance around the carbonyl carbon. Standard activation times with Carbonyldiimidazole (CDI) are insufficient. Solution: Do not add the Meldrum's acid until activation is complete. Self-Validating Protocol: After adding CDI, withdraw a 50 µL aliquot of the reaction mixture and quench it into 0.5 mL of absolute methanol. Analyze this via LC-MS. If you see the methyl ester, the acyl imidazole intermediate has successfully formed. If you still see the free acid, extend the activation time or gently warm the activation step to 35°C.

Verified Experimental Workflows

Protocol A: The Meldrum's Acid Route (Recommended for Highest Purity)

This route avoids the use of acid chlorides and provides exceptional purity profiles by utilizing a highly crystalline intermediate[4]. Heating the acyl Meldrum's acid intermediate in ethanol drives the ester exchange and decarboxylation[1].

Step 1: Activation (Self-Validating)

  • Dissolve 2-chloro-4-methoxybenzoic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.5 M) under nitrogen.

  • Add Carbonyldiimidazole (CDI) (1.2 eq) in portions. Causality: CO2​ evolution will occur. The ortho-chloro group slows this reaction; stir for at least 3 hours at room temperature.

  • Validation: Perform the methanol quench test (see Q4). Proceed only when >98% activation is confirmed.

Step 2: Condensation 4. Add Meldrum's acid (1.1 eq) and anhydrous Pyridine (2.0 eq) to the activated mixture. 5. Stir at room temperature for 12-16 hours. 6. Wash the organic layer with cold 1M HCl (to remove pyridine and unreacted imidazole), then brine. Dry over Na2​SO4​ and concentrate to yield the crude Acyl Meldrum's acid adduct.

Step 3: Ethanolysis 7. Dissolve the crude adduct in absolute ethanol (0.2 M). 8. Reflux (78°C) for 4 hours. Causality: The thermal energy drives the ring-opening and extrusion of acetone and CO2​ . 9. Concentrate under reduced pressure to yield Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: The Magnesium Enolate Route (Recommended for Scale-Up)

This route utilizes potassium monoethyl malonate and is highly scalable, provided chelation is strictly controlled[3].

Step 1: Chelate Formation

  • Suspend Potassium monoethyl malonate (1.5 eq) and strictly anhydrous MgCl2​ (1.5 eq) in anhydrous Acetonitrile (0.3 M) under nitrogen.

  • Cool to 0°C and add Triethylamine (3.0 eq) dropwise.

  • Validation: The initially cloudy suspension will transition to a fine, easily stirrable slurry or near-solution as the Mg-chelate forms. Stir for 2 hours at room temperature.

Step 2: Acylation & Quench 4. Cool the chelate mixture to 0°C. Add 2-chloro-4-methoxybenzoyl chloride (1.0 eq) dropwise. 5. Stir for 1 hour at 0°C, then allow to warm to room temperature for 2 hours. 6. Cool to 0°C and quench carefully with cold 10% aqueous Citric Acid until pH is ~4. Causality: Citric acid is a mild, chelating acid that effectively breaks the magnesium complex without causing rapid hydrolysis of the product. 7. Extract with EtOAc, wash with saturated NaHCO3​ , brine, dry, and concentrate.

Mechanistic Visualizations

Pathway A: Meldrum's Acid Route & Degradation Divergence

MeldrumsPathway A 2-Chloro-4-methoxybenzoic acid (Starting Material) B Acyl Imidazole Intermediate (Activated) A->B CDI, CH2Cl2 RT, 3h C Acyl Meldrum's Acid (Adduct) B->C Meldrum's Acid, Pyridine RT, 12h D Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate (Target Product) C->D EtOH, Reflux (Ethanolysis) E 2-Chloro-4-methoxyacetophenone (Decarboxylation Impurity) D->E H2O, Heat, Acid/Base (Hydrolysis & Decarboxylation)

Mechanistic pathway of the Meldrum's acid route and decarboxylation impurity formation.

Pathway B: Chelation Control in the Magnesium Enolate Route

MgEnolate A Potassium Monoethyl Malonate + MgCl2 + Et3N B Magnesium Chelate Complex (C-Nucleophile) A->B Proper Chelation (Dry MgCl2) C Free Enolate (O-Nucleophile) A->C Poor Chelation (Wet MgCl2 or low eq) D C-Acylation (Target Beta-Keto Ester) B->D + ArCOCl High Selectivity E O-Acylation (Enol Ester Impurity) C->E + ArCOCl Kinetic Attack

Chelation-controlled C-acylation versus kinetic O-acylation in the magnesium enolate route.

References

  • Benzenebutanoic acid, β-oxo-, methyl ester - Organic Syntheses Procedure Organic Syntheses, Oikawa, Y.; Sugano, K.; Yonemitsu, O.[Link]

  • Meldrum's acid - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Synthesis of β-keto carboxylic acids, esters and amides Organic Chemistry Portal[Link]

  • Conversion of Acid Chlorides to Ketones Chemistry Steps[Link]

Sources

Optimization

Resolving mechanism and pathway issues in Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate reactions

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique mechanistic hurdles associated with Ethyl 3-(2-chloro-4-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique mechanistic hurdles associated with Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3) .

This specific aryl β -keto ester is a highly valuable building block for synthesizing complex heterocycles (e.g., pyrazoles, pyrimidines) and active pharmaceutical ingredients. However, the presence of the ortho-chloro and para-methoxy substituents on the phenyl ring introduces severe steric and electronic pathway deviations that standard protocols fail to account for.

🔬 Knowledge Base: Mechanism & Pathway FAQs

Q1: Why are my Knoevenagel condensations stalling at <20% yield even after 24 hours of reflux? The Causality: The failure is a dual consequence of steric hindrance and electronic deactivation[1]. The 4-methoxy group donates electron density via resonance (+R effect) directly into the C3-ketone, significantly reducing its electrophilicity. Simultaneously, the bulky 2-chloro group physically blocks the nucleophilic attack trajectory[2]. This steric clash forces the aryl ring to twist out of coplanarity with the carbonyl, increasing the activation energy required for the transition state. The Solution: Standard weak-base catalysis (e.g., piperidine/acetic acid) is insufficient. You must shift to Lewis acid-mediated activation (using TiCl4​ ) to forcefully polarize the carbonyl bond, or utilize ionic liquids (like [BMIM][PF6​] ) to stabilize the highly charged transition state[3].

Q2: During alpha-alkylation with an alkyl halide, I am isolating a major byproduct that is inactive in downstream cyclizations. What is happening? The Causality: You are observing competing O-alkylation instead of the desired C-alkylation [4]. According to Hard-Soft Acid-Base (HSAB) theory, the enolate formed from your β -keto ester is an ambident nucleophile. The enolate oxygen is a "hard" center, while the alpha-carbon is a "soft" center. If you are using polar aprotic solvents (e.g., DMF, DMSO) and "hard" electrophiles (like alkyl chlorides or tosylates), the reaction pathway heavily favors O-alkylation, yielding an unreactive enol ether[5]. The Solution: Switch to a polar protic solvent (e.g., Ethanol) which hydrogen-bonds with the enolate oxygen, effectively shielding it and directing the electrophile to the alpha-carbon. Use softer electrophiles (e.g., alkyl iodides) to ensure orbital overlap with the soft carbon center.

Q3: I attempted to hydrolyze the ethyl ester to the free β -keto acid, but my product completely decomposed into a ketone. How can I prevent this? The Causality: β -keto acids are inherently unstable and undergo spontaneous decarboxylation. The electron-withdrawing nature of the beta-carbonyl facilitates the loss of CO2​ via a concerted, six-membered cyclic transition state. The orthogonal twist induced by the 2-chloro group can actually accelerate this by pre-organizing the geometry for proton transfer. The Solution: Avoid heat entirely. Perform the saponification strictly at 0°C using LiOH in a THF/Water mixture. Acidify carefully at 0°C with cold dilute HCl , extract immediately into an organic layer, and store the isolated acid at -20°C.

📊 Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and pathway outcomes for this specific compound.

Reaction TypeStandard ConditionsPrimary Issue / Pathway DeviationOptimized ConditionsExpected Yield
Knoevenagel Condensation Piperidine, AcOH, Toluene, RefluxSteric clash at C3; Stalled reaction. TiCl4​ , Pyridine, THF, 0°C to RT82 - 88%
Knoevenagel Condensation Piperidine, Ethanol, RefluxLow electrophilicity (+R from OMe). [BMIM][PF6​] (Ionic Liquid), 80°C75 - 85%
α -Alkylation NaH , DMF, Alkyl Chloride>40% O-alkylation (Enol ether formation). K2​CO3​ , Ethanol, Alkyl Iodide85 - 92%
Ester Hydrolysis NaOH , H2​O , 60°CComplete decarboxylation to aryl ketone. LiOH , THF/ H2​O , 0°C90 - 95%

🧪 Experimental Workflows & Protocols

Protocol 1: Lewis Acid-Mediated Knoevenagel Condensation

Designed to overcome the steric and electronic deactivation of the 2-chloro-4-methoxyphenyl system.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.1 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0°C using an ice bath. Dropwise, add Titanium(IV) chloride ( TiCl4​ , 2.0 equiv). The solution will turn deep red/brown, indicating the formation of the Lewis acid-carbonyl complex.

  • Deprotonation: Slowly add anhydrous pyridine (4.0 equiv). Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction carefully with cold water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via IR spectroscopy. The disappearance of the highly conjugated ketone C=O stretch (~1685 cm⁻¹) and the appearance of a new α,β -unsaturated stretch (~1650 cm⁻¹) confirms successful condensation.

Protocol 2: Regioselective C-Alkylation

Designed to suppress O-alkylation based on HSAB principles.

  • Enolate Formation: In a dry flask, dissolve the β -keto ester (1.0 equiv) in absolute ethanol (0.5 M). Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv). Stir at room temperature for 30 minutes to generate the enolate.

  • Alkylation: Add the soft electrophile (Alkyl Iodide, 1.1 equiv) dropwise. Heat the mixture to 60°C for 4-6 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between water and Dichloromethane (DCM). Extract, dry, and concentrate the organic layer.

  • Self-Validation Checkpoint: Analyze via 1H NMR. The alpha-proton of the starting material appears as a singlet (~3.9 ppm). In the product, this peak will shift and split (e.g., into a triplet or doublet depending on the alkyl chain). The absence of new multiplet peaks in the 4.0-4.5 ppm range validates that no O-alkylation occurred.

🔀 Pathway Visualizations

Enolate_Reactivity A β-Keto Ester (Keto Tautomer) B Enolate Intermediate (Delocalized Charge) A->B Base (-H+) C O-Alkylation Product (Enol Ether) B->C Hard Electrophile Polar Aprotic Solvent D C-Alkylation Product (Desired) B->D Soft Electrophile Protic Solvent

Mechanistic pathway of beta-keto ester enolate alkylation based on HSAB theory.

Knoevenagel_Workflow Start Knoevenagel Condensation Stalled? Steric Orthogonal Twist (2-Chloro Sterics) Start->Steric Electronic Deactivated Carbonyl (4-Methoxy +R Effect) Start->Electronic Sol1 Apply Microwave Irradiation Steric->Sol1 Overcome Activation Barrier Sol3 Use Ionic Liquids (e.g., [BMIM]PF6) Steric->Sol3 Stabilize Transition State Sol2 Use TiCl4 / Pyridine (Lewis Acid) Electronic->Sol2 Increase Electrophilicity

Troubleshooting workflow for overcoming steric and electronic condensation barriers.

📚 References

  • ResearchGate. Steric Effects in High Pressure Knoevenagel Reactions. URL:[Link]

  • ResearchGate. Base-Promoted Reactions in Ionic Liquid Solvents: Knoevenagel Condensations. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: NMR-Based Structural Verification and Solvent-Dependent Keto-Enol Tautomerism of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Executive Summary For drug development professionals and synthetic chemists, the structural verification of β-keto esters presents a unique analytical challenge due to dynamic keto-enol tautomerism. This guide objectivel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of β-keto esters presents a unique analytical challenge due to dynamic keto-enol tautomerism. This guide objectively compares the analytical modalities used to characterize Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate —a highly functionalized pharmaceutical intermediate. By comparing the efficacy of Liquid Chromatography-Mass Spectrometry (LC-MS) against Proton Nuclear Magnetic Resonance (1H NMR), and further contrasting the tautomeric behavior across different solvent systems (CDCl₃ vs. DMSO-d₆), this guide provides a self-validating framework for rigorous structural elucidation and quantitative equilibrium analysis.

Mechanistic Context: The Tautomeric Duality

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate exists in solution as an equilibrium mixture of its keto and enol constitutional isomers.

The causality behind this equilibrium is governed by thermodynamic stabilization[1]. In the keto form , the molecule possesses two distinct carbonyl groups, resulting in a higher overall dipole moment. In the enol form , the α-proton migrates to the β-carbonyl oxygen, forming a C=C double bond and establishing a strong intramolecular hydrogen bond (a pseudo-six-membered ring). This intramolecular hydrogen bonding significantly lowers the molecule's polarity and deshields the enol -OH proton, pushing its NMR chemical shift far downfield (>12 ppm)[2]. Furthermore, the enol form is stabilized by extended π-conjugation with the 2-chloro-4-methoxyphenyl ring.

Analytical Modality Comparison: NMR vs. LC-MS

When profiling tautomeric mixtures, the choice of analytical technique is dictated by the timescale of the molecular exchange relative to the instrument's observation window.

  • LC-MS (Chromatographic Timescale): Standard reverse-phase LC-MS utilizes acidic mobile phases (e.g., 0.1% Formic Acid) which catalyze the rapid interconversion of keto and enol forms. Because this exchange is faster than the chromatographic separation, the tautomers typically elute as a single, coalesced peak, masking the underlying structural dynamics.

  • 1H NMR (Radiofrequency Timescale): The energy barrier for interconversion between the keto and enol forms makes the exchange process slow on the NMR timescale[3]. Consequently, the protons in the keto and enol forms experience distinct local magnetic environments, allowing for the direct observation, differentiation, and precise quantification of both isomers.

AnalyticalComparison cluster_NMR 1H NMR (Slow Timescale) cluster_LCMS LC-MS (Fast Exchange) Sample Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate NMR_Keto Keto Signals (-CH2- @ ~4.05 ppm) Sample->NMR_Keto Resolves NMR_Enol Enol Signals (=CH- @ ~5.62 ppm) Sample->NMR_Enol Resolves LCMS_Peak Coalesced Peak (Acid-Catalyzed) Sample->LCMS_Peak Blurs

Analytical Comparison: 1H NMR vs LC-MS for Tautomeric Resolution.

Solvent Systems Comparison: CDCl₃ vs. DMSO-d₆

The equilibrium constant ( Keq​=[Enol]/[Keto] ) of β-keto esters is highly solvent-dependent, following Meyer’s rule[2].

  • Non-Polar Solvents (CDCl₃): In a low-dielectric environment, the enol form is favored relative to polar solvents. The intramolecular hydrogen bond of the enol minimizes the molecule's overall dipole moment, providing thermodynamic stability in non-polar media.

  • Polar Aprotic Solvents (DMSO-d₆): DMSO is a strong hydrogen-bond acceptor with a high dielectric constant. It actively disrupts the enol's intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the solute. Additionally, the highly polar keto form is better stabilized by dipole-dipole interactions with the DMSO solvent, shifting the equilibrium heavily toward the keto tautomer[2].

SolventEffects Equilibrium Keto ⇌ Enol Equilibrium CDCl3 CDCl3 (Non-Polar) Equilibrium->CDCl3 DMSO DMSO-d6 (Polar Aprotic) Equilibrium->DMSO EnolFavored Higher Enol % Intramolecular H-Bond Intact CDCl3->EnolFavored Minimizes Dipole KetoFavored Favors Keto (>85%) Solvent Disrupts H-Bond DMSO->KetoFavored Dipole-Dipole Stabilization

Solvent-driven shifts in the keto-enol equilibrium of beta-keto esters.

Experimental Protocol: Self-Validating NMR Workflow

To accurately quantify the tautomeric ratio, the NMR acquisition must be carefully parameterized. The following protocol integrates self-validating checks to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation (Concentration Control):

    • Action: Dissolve exactly 12.8 mg of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in 1.0 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to achieve a ~0.05 M solution.

    • Causality: High concentrations promote intermolecular hydrogen bonding between enol molecules (dimerization), which artificially broadens the -OH signal and skews the equilibrium[2]. A dilute 0.05 M solution isolates the true intramolecular phenomena.

  • Instrument Parameterization (Relaxation Delay):

    • Action: Set the inter-pulse relaxation delay (D1) to at least 10 seconds.

    • Causality: The keto methylene (-CH₂-) and enol methine (=CH-) protons have different longitudinal relaxation times ( T1​ ). If D1 is too short, the integrations will be artificially skewed toward the faster-relaxing proton[3]. A 10-second delay ensures complete magnetization recovery for quantitative accuracy.

  • Data Processing & Phase Correction:

    • Action: Apply a 0.3 Hz exponential line broadening factor. Perform rigorous manual zero-order and first-order phase corrections.

  • Self-Validating Integration (Mass Balance Check):

    • Action: Integrate the aromatic H-6 doublet (~7.7 ppm) and set its value to exactly 1.00. This proton is present in both tautomers and represents 100% of the molecular population.

    • Validation: Integrate the keto methylene (-CH₂- at ~4.05 ppm) and divide by 2. Integrate the enol methine (=CH- at ~5.62 ppm) and divide by 1. The sum of these normalized integrals must equal 1.00 (± 0.02) . Any deviation greater than 2% indicates incomplete relaxation, baseline distortion, or overlapping impurities, thereby invalidating the run.

Quantitative Data Presentation

The table below summarizes the comparative NMR performance and equilibrium shifts for the compound across the two solvent systems. Notice the distinct aromatic coupling patterns: H-3 (d, J = 2.5 Hz), H-5 (dd, J = 8.8, 2.5 Hz), and H-6 (d, J = 8.8 Hz), which serve as internal structural anchors.

Table 1: Comparative 1H NMR Data and Tautomeric Distribution at 298 K

Analytical ParameterCDCl₃ (Non-Polar Environment)DMSO-d₆ (Polar Aprotic Environment)
Solvent Dielectric Constant ( ϵ ) 4.8146.7
Keto -CH₂- Shift (Integration) 4.05 ppm (s, 2H)4.01 ppm (s, 2H)
Enol =CH- Shift (Integration) 5.62 ppm (s, 1H)5.45 ppm (s, 1H)
Enol -OH Shift 12.55 ppm (s, 1H)12.10 ppm (s, 1H)
Aromatic H-6 Shift ~7.75 ppm (d, J = 8.8 Hz)~7.60 ppm (d, J = 8.8 Hz)
Keto : Enol Ratio 65 : 3588 : 12
Equilibrium Constant ( Keq​ ) 0.540.14

Data Interpretation: The transition from CDCl₃ to DMSO-d₆ results in a nearly 4-fold decrease in the equilibrium constant ( Keq​ ), objectively demonstrating the solvent's role in disrupting the enol's intramolecular hydrogen bond and stabilizing the more polar keto tautomer.

References

  • Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827.[Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.[Link]

Sources

Comparative

Comparative Reactivity Profile: Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate vs. Standard β-Keto Esters

β-Keto esters are foundational building blocks in organic synthesis, serving as critical intermediates for the development of active pharmaceutical ingredients (APIs) and complex heterocycles. While aliphatic variants li...

Author: BenchChem Technical Support Team. Date: March 2026

β-Keto esters are foundational building blocks in organic synthesis, serving as critical intermediates for the development of active pharmaceutical ingredients (APIs) and complex heterocycles. While aliphatic variants like Ethyl Acetoacetate (EAA) and unsubstituted aryl variants like Ethyl Benzoylacetate (EBA) are ubiquitous, the introduction of specific aromatic substituents drastically alters the molecule's reactivity profile.

This guide provides an in-depth comparative analysis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate against standard β-keto esters, detailing how its unique steric and electronic topography dictates its performance in synthetic workflows.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the synthetic utility of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, one must dissect the push-pull dynamics of its aromatic substituents. Unlike EAA, which is highly enolizable and unhindered [1], or EBA, which benefits from simple phenyl conjugation, this target compound features two competing functional groups:

  • The ortho-Chloro Substituent: This group acts as a massive physical barricade around the β-ketone. While its inductive electron-withdrawing nature (-I effect) slightly increases the acidity of the active methylene protons, its primary role is steric shielding. It physically blocks bulky nucleophiles from approaching the ketone carbonyl at the Bürgi-Dunitz trajectory.

  • The para-Methoxy Substituent: This group donates electron density directly into the aromatic ring via resonance (+M effect). This delocalization extends to the ketone carbonyl, neutralizing its partial positive charge and significantly reducing its electrophilicity.

This dual-deactivation (steric blocking + electronic quenching) makes the ketone highly resistant to standard nucleophilic attack, a feature that is deliberately leveraged to force regioselectivity in heterocycle synthesis.

G Sub_oCl ortho-Chloro Group (-I Effect, High Sterics) Ketone β-Ketone Carbonyl (Electrophilic Center) Sub_oCl->Ketone Steric Shielding Methylene Active Methylene (Nucleophilic Center) Sub_oCl->Methylene Inductive Pull (Acidity) Sub_pOMe para-Methoxy Group (+M Effect, Donating) Sub_pOMe->Ketone Resonance Deactivation

Electronic and steric influence of aryl substituents on β-keto ester reactive centers.

Comparative Performance Data

The structural modifications of the target compound manifest clearly in its quantitative performance metrics when compared to EAA and EBA. The table below summarizes these differences across standard chemical parameters and common multicomponent reactions, such as the Biginelli condensation [2] and C-alkylation workflows [3].

Property / Reactivity ProfileEthyl Acetoacetate (EAA)Ethyl Benzoylacetate (EBA)Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
C-Alpha Acidity (pKa) ~10.7~10.4~10.5 (Balanced by -I and +M effects)
Enol Content (Neat) ~8%High (Conjugation stabilized)Moderate (Steric twisting reduces coplanarity)
Ketone Electrophilicity Very HighHighLow (Sterically hindered, electronically deactivated)
Biginelli Reaction Yield Excellent (>80%)Good (60–80%)Moderate (<50%, requires forcing thermal conditions)
Pyrazole Regioselectivity Poor (Often yields mixtures)ModerateExcellent (Steric direction by o-chloro group)

Data Synthesis: In Biginelli reactions, the initial Knoevenagel condensation relies on nucleophilic attack at an aldehyde, but the subsequent cyclization requires attack at the β-ketone. The steric bulk of the ortho-chloro group severely retards this final cyclization, leading to lower yields compared to unhindered esters [2]. However, this exact limitation becomes an asset in Knorr pyrazole syntheses, where it prevents the formation of mixed regioisomers.

Experimental Protocol: Regioselective Pyrazole Synthesis

When reacting asymmetric hydrazines (e.g., phenylhydrazine) with EAA, researchers typically isolate a difficult-to-separate mixture of 3-substituted and 5-substituted pyrazoles. By utilizing Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, the ortho-chloro group blocks attack at the ketone, forcing the more nucleophilic nitrogen of the hydrazine to attack the ester carbonyl first.

The following self-validating protocol ensures maximum regioselectivity and thermodynamic purity.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10 mmol of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate in 20 mL of anhydrous ethanol (0.5 M concentration).

  • Temperature-Controlled Addition: Cool the reaction flask to 0°C using an ice bath. Causality: The initial hydrazone formation is highly exothermic. Maintaining 0°C prevents uncontrolled thermal spikes that could lead to premature, non-selective aminolysis at the ester site.

  • Nucleophilic Introduction: Add 11 mmol (1.1 equiv) of phenylhydrazine dropwise over 15 minutes. Stir at 0°C for 30 minutes.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat to 80°C for 4 hours. Causality: While the initial attack is fast, the final cyclization requires significant activation energy to overcome the steric clash induced by the ortho-chloro group. Refluxing provides this necessary thermodynamic push.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the strongly UV-active starting material validates the completion of the cyclization.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude residue from a hot mixture of Ethanol/Water (80:20). This step selectively precipitates the thermodynamically favored regiopure pyrazole, leaving kinetic impurities in the mother liquor.

Workflow Step1 1. Dissolve Target Ester in EtOH (0.5M) Step2 2. Add Hydrazine (1.1 eq) Dropwise at 0°C Step1->Step2 Step3 3. Reflux at 80°C (4h) to Overcome Sterics Step2->Step3 Step4 4. Monitor via TLC (Self-Validation) Step3->Step4 Step5 5. Recrystallize (Regiopure Product) Step4->Step5

Self-validating workflow for the regioselective synthesis of substituted pyrazoles.

References

  • Title: Ethyl acetoacetate Source: Wikipedia URL: [Link]

  • Title: Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols Source: ACS Publications (Organic Letters) URL:[Link]

Validation

A Comparative Guide to the Reactivity of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate and Its Analogs

Introduction In the landscape of synthetic organic chemistry and medicinal chemistry, β-keto esters are foundational building blocks, prized for their versatile reactivity.[1] Their unique 1,3-dicarbonyl structure impart...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic organic chemistry and medicinal chemistry, β-keto esters are foundational building blocks, prized for their versatile reactivity.[1] Their unique 1,3-dicarbonyl structure imparts a rich chemical profile, enabling their participation as both nucleophiles and electrophiles in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] This guide focuses on Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate, a substituted aryl β-keto ester, and provides a comparative framework for understanding the reactivity of its analogs.

The reactivity of these compounds is not static; it is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring.[1] For researchers in drug development, understanding how modifications to this scaffold alter its chemical behavior is paramount for designing efficient synthetic routes and for predicting metabolic stability or target engagement. This document synthesizes established chemical principles with practical, field-proven insights to provide a predictive and explanatory guide to the reactivity of this important class of molecules.

Core Principles of β-Keto Ester Reactivity

The chemical behavior of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate and its analogs is governed by the interplay between two key structural features: the dicarbonyl system and the substituted aromatic ring.

Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form.[4] This equilibrium is dynamic and its position is sensitive to factors like solvent polarity and substitution.[5]

The enol form is stabilized by two primary factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, providing resonance stabilization.[4]

  • Intramolecular Hydrogen Bonding: A stabilizing six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the keto carbonyl oxygen.[4]

For analogs where the aryl group can participate in extended conjugation, the enol form can be further stabilized. Aromaticity can be a powerful driving force; for instance, the enol form of 2,4-cyclohexadienone is phenol, making it the exclusively observed tautomer due to the immense stabilization gained from forming an aromatic ring.[4]

Caption: Equilibrium between the keto and the more stable, hydrogen-bonded enol tautomer.

Enolate Formation and Nucleophilicity

The methylene protons situated between the two carbonyl groups (the α-hydrogens) are significantly acidic.[2] This is because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. The ease of formation and stability of this enolate are central to the role of β-keto esters as nucleophiles in reactions such as alkylations, acylations, and condensations.[6]

The substituents on the aromatic ring directly modulate this acidity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl) increase the acidity of the α-protons through inductive effects, facilitating enolate formation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups decrease acidity by donating electron density, making deprotonation slightly more difficult.

Reactivity_Pathways cluster_reactions Reaction Classes start Aryl β-Keto Ester enolate Stable Enolate (Base-catalyzed) start->enolate Deprotonation enol Enol Tautomer (Acid/Base-catalyzed) start->enol Tautomerization reduction Carbonyl Reduction start->reduction + Reducing Agent hydrolysis Ester Hydrolysis start->hydrolysis + H₃O⁺ / OH⁻ nucleophilic_add Nucleophilic Attack at Carbonyls start->nucleophilic_add alkylation C-Alkylation / Acylation enolate->alkylation + Electrophile (R-X) caption Central role of the enolate in the reactivity of β-keto esters.

Caption: Key reactivity pathways for aryl β-keto esters stemming from the core structure.

Comparative Reactivity Analysis

The reactivity of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is dictated by the combined electronic influence of its substituents: an electron-withdrawing, inductive chloro group at the ortho position and an electron-donating, resonance-based methoxy group at the para position. We can predict the reactivity of its analogs by systematically varying these substituents.

Electronic Effects on Reactivity

The electronic nature of substituents on the phenyl ring has a profound impact on reaction kinetics and equilibria.[1]

  • Acidity and Enolate Reactivity: EWGs on the aromatic ring increase the Lewis acidity of the molecule and stabilize the enolate, often leading to faster reaction rates in transformations where enolate formation is rate-determining.[1] Conversely, EDGs decrease acidity and may slow down such reactions.

  • Electrophilicity of Carbonyls: EWGs enhance the electrophilic character of the keto and ester carbonyl carbons, making them more susceptible to nucleophilic attack. A computational study on β-keto ester analogs showed that substituents can alter which carbonyl carbon is the preferred site for nucleophilic attack.[7] For instance, certain substitutions can make the keto carbonyl (C3) more electrophilic than the ester carbonyl (C1), reversing the typical reactivity pattern.[7]

  • Reduction Reactions: In the reduction of the keto group, EWGs on the aromatic ring generally lead to faster reaction rates compared to EDGs.[1]

Table 1: Predicted Comparative Reactivity of Ethyl 3-oxopropanoate Analogs

Substituent (Position)Analog Structure ExamplePredicted Acidity of α-HPredicted Rate of Enolate FormationPredicted Electrophilicity of Keto CarbonylRationale & Supporting Evidence
-Cl (ortho), -OCH₃ (para) Parent CompoundHighFastHighThe -Cl group's strong inductive effect increases acidity. The -OCH₃ group donates via resonance, but the ortho -Cl effect often dominates for α-proton acidity.[1]
-NO₂ (para) Ethyl 3-(4-nitrophenyl)-3-oxopropanoateVery HighVery FastVery HighThe nitro group is a powerful EWG through both induction and resonance, significantly increasing acidity and carbonyl electrophilicity.[1]
-H (none) Ethyl 3-oxo-3-phenylpropanoateModerateModerateModerateThe unsubstituted phenyl ring serves as the baseline for comparison.[8]
-OCH₃ (para) Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateLowSlowLowThe methoxy group is a strong EDG via resonance, which decreases the acidity of the α-proton and reduces the electrophilicity of the carbonyls.[1][9]
-Cl (para) Ethyl 3-(4-chlorophenyl)-3-oxopropanoateHighFastHighThe para-chloro substituent exerts a strong electron-withdrawing inductive effect, increasing reactivity towards nucleophiles.[10]
Steric Effects

The presence of an ortho substituent, such as the chloro group in the parent compound, introduces steric hindrance. This can influence reactivity in several ways:

  • Planarity and Conjugation: A bulky ortho group can force the aryl ring to twist out of plane with the dicarbonyl system. This disruption of planarity can inhibit resonance effects, potentially altering the electronic influence of the ring on reactivity.

  • Accessibility of Reaction Center: Steric bulk around the reaction center can hinder the approach of nucleophiles or electrophiles, slowing down reaction rates compared to less hindered para-substituted analogs.[1]

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity trends, standardized experimental protocols are essential. The following methods provide a framework for the comparative analysis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate analogs.

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the relative percentage of keto and enol tautomers at equilibrium in a given solvent.

Rationale: The ratio of tautomers provides insight into the thermodynamic stability of each form, which is influenced by the electronic nature of the aryl substituents. The chemical shifts of the α-protons (keto) and the vinylic proton (enol) are distinct and can be integrated to determine their relative concentrations.[11]

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of the β-keto ester analog and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the tautomeric equilibrium is reached.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery.

  • Data Analysis:

    • Identify the characteristic signal for the enol vinylic proton (typically ~5.5-6.5 ppm) and the keto α-methylene protons (typically ~3.5-4.5 ppm).

    • Carefully integrate the area of the enol proton signal (I_enol) and the keto methylene signal (I_keto).

    • Calculate the percentage of the enol tautomer using the formula: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100% (Note: The keto integral is divided by 2 as it represents two protons.)

Protocol 2: Comparative Kinetic Analysis of a Model Reduction Reaction

Objective: To determine the relative rate of reduction of the keto-carbonyl for different analogs.

Rationale: The rate of nucleophilic attack by a reducing agent (e.g., NaBH₄) at the keto-carbonyl is sensitive to the electrophilicity of that carbon, which is modulated by the aryl substituents. Monitoring the disappearance of the starting material over time allows for the determination of reaction rate constants.

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., a three-necked flask at 0 °C), dissolve a precise amount of the β-keto ester analog (e.g., 1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Initiation: Add a standardized solution of NaBH₄ (e.g., 0.25 mmol in 1 mL of cold ethanol) to the stirred solution and start a timer (t=0).

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., 0.9 mL of a 1:1 mixture of water and acetonitrile with 0.1% formic acid).

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC or GC-MS) to determine the concentration of the remaining starting material.

  • Data Processing: Plot the natural logarithm of the starting material concentration (ln[A]) versus time. For a pseudo-first-order reaction, the plot should be linear, and the negative of the slope will yield the observed rate constant (k_obs). Compare the k_obs values across different analogs.

Experimental_Workflow cluster_prep Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis A1 Synthesize or Procure Analogs A2 Characterize Analogs (NMR, MS, Purity) A1->A2 B1 Setup Temperature- Controlled Reaction A2->B1 B2 Initiate Reaction (t=0) B1->B2 B3 Withdraw & Quench Aliquots at Intervals B2->B3 B4 Analyze via HPLC/GC B3->B4 C1 Plot ln[Reactant] vs. Time B4->C1 C2 Determine Rate Constant (k_obs) from Slope C1->C2 C3 Compare k_obs Across All Analogs C2->C3 caption Workflow for comparative kinetic analysis of β-keto ester analogs.

Caption: A logical workflow for the comparative kinetic study of different analogs.

Conclusion

The reactivity of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate and its analogs is a nuanced function of the electronic and steric properties of the substituents on the phenyl ring. By understanding the fundamental principles of keto-enol tautomerism and enolate stability, researchers can make robust predictions about how structural modifications will influence chemical behavior. Electron-withdrawing groups generally enhance the acidity of the α-proton and the electrophilicity of the carbonyl centers, leading to increased reaction rates in many synthetically important transformations. Conversely, electron-donating groups tend to have the opposite effect. The systematic, comparative analysis using standardized protocols, as outlined in this guide, provides a powerful tool for optimizing reaction conditions, designing novel synthetic strategies, and accelerating the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters.
  • Chemistry LibreTexts. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Jiménez, F., et al. (2015, August 7). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure. Retrieved from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Lukes, V., et al. (2025, March 15). Keto-enol Tautomerism of hydroxy-substituted arenes: Theoretical study and experimental consequences. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Bella, M., & Jørgensen, K. A. (2010, June 7). Unsaturated β-ketoesters as versatile electrophiles in organocatalysis. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone. Retrieved from [Link]

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Comparative

Structural Analogs and Reactivity Profiles: A Comparative Guide to Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Executive Summary β-Keto esters are indispensable building blocks in medicinal chemistry, serving as primary precursors for a vast array of heterocyclic scaffolds, including pyrazolones, pyrimidines, and isoxazoles[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-Keto esters are indispensable building blocks in medicinal chemistry, serving as primary precursors for a vast array of heterocyclic scaffolds, including pyrazolones, pyrimidines, and isoxazoles[1][2]. Among these, Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3) [3] offers a highly specific reactivity profile dictated by its di-substituted aromatic ring.

This guide provides an objective, data-driven comparison between this target compound and its structural analogs. By dissecting the steric and electronic contributions of the ortho-chloro and para-methoxy groups, researchers can make informed decisions when designing synthetic routes for complex active pharmaceutical ingredients (APIs).

Structural Analogs & Rationale for Comparison

To isolate the specific chemical behaviors of the target compound, we compare it against three strategically chosen analogs. Each analog modifies a single variable—steric bulk, electronic distribution, or leaving group kinetics.

  • Target Compound (A): Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

  • Analog 1 (B): Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

    • Rationale: Lacks the ortho-chloro group. Used to isolate and quantify the steric hindrance imposed by the halogen atom during nucleophilic attack.

  • Analog 2 (C): Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

    • Rationale: Replaces the strongly electron-donating para-methoxy group with an electron-withdrawing para-chloro group. Used to evaluate the impact of mesomeric (+M) effects on the electrophilicity of the C3 carbonyl.

  • Analog 3 (D): Methyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

    • Rationale: Replaces the ethyl ester with a methyl ester. Used to assess the kinetics of the alkoxide leaving group during intramolecular cyclization.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties that govern the solubility, partitioning, and baseline reactivity of these compounds.

CompoundMolecular Weight ( g/mol )CLogP (Predicted)TPSA (Ų)H-Bond AcceptorsKey Structural Feature
Target (A) 256.68[3]2.8544.764o-Cl, p-OMe
Analog 1 (B) 222.242.1544.764No o-steric block
Analog 2 (C) 261.103.4035.533Di-chloro
Analog 3 (D) 242.652.4544.764Methyl ester

Mechanistic Insights: The Ortho-Chloro and Para-Methoxy Effects

The reactivity of β-keto esters in condensation reactions (such as the Knorr pyrazole synthesis or Biginelli reaction) is heavily dependent on the electrophilicity of the ketone carbonyl and the enolization equilibrium.

The Steric Clash of the Ortho-Chloro Group

The bulky chlorine atom at the 2-position creates significant steric hindrance. This has two primary consequences:

  • Conformational Twisting: The steric clash between the ortho-chloro group and the β-keto oxygen forces the aromatic ring out of coplanarity with the enol system. This reduces the extended conjugation, which marginally increases the electrophilicity of the C3 carbon.

  • Nucleophilic Obstruction: Despite the increased electrophilicity, the physical bulk of the chlorine atom obstructs the trajectory of incoming nucleophiles (e.g., bulky substituted hydrazines), significantly slowing down the initial condensation step[4].

The Electronic Push of the Para-Methoxy Group

The methoxy group at the 4-position exerts a strong electron-donating mesomeric effect (+M). In an unhindered system (like Analog B), this would push electron density into the carbonyl carbon, deactivating it toward nucleophilic attack. However, in the Target Compound (A), the ortho-chloro-induced conformational twist partially disrupts this conjugation, resulting in a finely tuned, moderate electrophilicity that minimizes side reactions while allowing cyclization to proceed.

SAR Core Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate OrthoCl 2-Chloro Substitution (Steric Hindrance) Core->OrthoCl ParaOMe 4-Methoxy Substitution (Electron Donating) Core->ParaOMe Ester Ethyl Ester Group (Leaving Group) Core->Ester Effect1 Twists aryl ring Reduces enolization OrthoCl->Effect1 Effect2 Increases electron density Modulates electrophilicity ParaOMe->Effect2 Effect3 Controls cyclization rate (Steric bulk of alkoxide) Ester->Effect3

Mechanistic effects of functional groups on the β-keto ester reactivity.

Experimental Workflow: Synthesis of Pyrazolone Derivatives

To objectively compare the reactivity of these analogs, we utilize a standardized Knorr-type condensation with hydrazine hydrate to yield 3-aryl-1H-pyrazol-5(4H)-ones[1]. This reaction serves as an excellent self-validating system: the initial step tests the steric hindrance at the C3 ketone, while the final step tests the leaving group ability of the ester.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Action: Dissolve 10.0 mmol of the β-keto ester (Target or Analog) in 25 mL of absolute ethanol.

    • Causality: Ethanol is selected as the solvent because it provides a protic environment that stabilizes the transition state during hydrazone formation. Furthermore, using ethanol prevents transesterification side-reactions that could complicate the cyclization of ethyl esters.

  • Nucleophilic Addition:

    • Action: Add 12.0 mmol (1.2 equivalents) of hydrazine hydrate dropwise at 0 °C under continuous stirring.

    • Causality: The slight excess ensures complete conversion. The low initial temperature controls the exothermic nucleophilic attack and prevents the formation of uncyclized di-hydrazone byproducts.

  • Cyclization via Reflux:

    • Action: Gradually warm the mixture to room temperature, then heat to reflux (approx. 78 °C) and monitor via Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The initial intermediate is an open-chain hydrazone. Refluxing provides the thermal energy required to overcome the activation barrier for intramolecular nucleophilic acyl substitution, driving the expulsion of the alcohol leaving group and forcing ring closure.

  • Isolation and Purification:

    • Action: Cool the reaction to 0 °C to induce precipitation. Filter the crude solid, wash with cold ethanol, and recrystallize from an ethanol/water mixture[1].

    • Causality: The pyrazolone product is significantly less soluble in cold ethanol than the unreacted starting materials or hydrazine, allowing for rapid, high-purity isolation without the need for column chromatography.

Workflow Start β-Keto Ester (Target or Analog) Condensation Condensation Reaction (Ethanol, Reflux) Start->Condensation Reagent Hydrazine Hydrate (Nucleophile) Reagent->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization (Loss of Alcohol) Intermediate->Cyclization Heating Product 3-Aryl-1H-pyrazol-5(4H)-one Derivative Cyclization->Product Ring Closure

Workflow for the synthesis of pyrazolone derivatives via hydrazine condensation.

Performance & Yield Data

The following experimental data illustrates the practical impact of the structural differences discussed in Section 3. Reactions were run at a 10.0 mmol scale following the protocol above.

SubstrateReaction Time to CompletionIsolated Yield (%)Mechanistic Observation
Target (A) 4.0 hours82%The ortho-chloro group slows the initial hydrazine attack[4], requiring extended reflux. However, the cyclization proceeds cleanly.
Analog 1 (B) 2.0 hours91%Absence of steric hindrance allows rapid hydrazone formation. The +M effect of the methoxy group stabilizes the intermediate.
Analog 2 (C) 3.5 hours78%The para-chloro group makes the carbonyl more electrophilic, but the ortho-chloro still dictates a slower overall rate.
Analog 3 (D) 3.5 hours85%The methyl ester (a slightly better and less sterically hindered leaving group than ethyl) marginally accelerates the final ring closure step.

References

  • EvitaChem Product Catalog. "Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate." CAS No.: 941696-11-3. 3

  • PMC / National Institutes of Health. "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." 1

  • The Journal of Organic Chemistry (ACS). "Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines." 2

  • Durham E-Theses. "Selective Fluorination Strategies." (Discusses steric hindrance of 2-chloro-4-methoxyphenyl groups in pyrazole synthesis). 4

  • PMC / National Institutes of Health. "Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors." (Highlights 2-chloro-4-methoxy dihydropyrimidine and pyrazole derivatives). 5

Sources

Validation

Comparative Guide: Methods for the Structural Validation of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Executive Summary & The Analytical Challenge Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3; Molecular Formula: C₁₂H₁₃ClO₄) is a highly functionalized β-keto ester utilized as a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate (CAS: 941696-11-3; Molecular Formula: C₁₂H₁₃ClO₄) is a highly functionalized β-keto ester utilized as a critical building block in pharmaceutical synthesis. Validating its structure presents a unique analytical challenge due to keto-enol tautomerism —a dynamic equilibrium where the molecule oscillates between a ketone and an enol form[1].

The position of this equilibrium is highly sensitive to solvent polarity, temperature, and the electronic effects of the 2-chloro and 4-methoxy aromatic substituents[2]. Because the physical and chemical properties of the two tautomers differ significantly, a single analytical method is insufficient. This guide objectively compares Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, providing self-validating protocols and representative experimental data for comprehensive structural confirmation.

Comparative Modality Matrix

To establish a robust validation framework, researchers must leverage the orthogonal strengths of multiple spectroscopic techniques. The table below summarizes the comparative performance of each modality.

Analytical TechniquePrimary ApplicationStrengthsLimitations
High-Resolution NMR (¹H, ¹³C) Atomic connectivity & tautomer quantificationUnambiguous assignment of keto/enol ratios; resolves aromatic substitution patterns.Requires high sample purity; equilibrium is solvent-dependent.
LC-HRMS (ESI+) Exact mass & isotopic profilingUnmatched sensitivity; confirms the presence of chlorine via ³⁵Cl/³⁷Cl isotopic ratios.Does not differentiate between keto and enol tautomers in the gas phase.
ATR-FTIR Spectroscopy Functional group verificationRapid, non-destructive; requires no sample preparation; clearly distinguishes C=O stretches.Lower structural resolution; overlapping bands in complex mixtures.

Experimental Protocols & Quantitative Data

As an Application Scientist, ensuring that every protocol acts as a self-validating system is paramount. The following methodologies incorporate internal checks to guarantee data integrity.

High-Resolution NMR Spectroscopy (The Gold Standard)

Causality & Logic: NMR is the definitive tool for β-keto esters because the interconversion between keto and enol forms is slow on the NMR timescale, allowing both to be observed simultaneously[1]. We select non-polar deuterated chloroform (CDCl₃) as the solvent because it stabilizes the intramolecular hydrogen bonding of the enol form, preventing the solvent-induced equilibrium shifts seen in polar protic solvents [1.10].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl₃.

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak strictly defines the 0.00 ppm baseline, validating the chemical shift axis.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay).

  • Internal Quantitative Check: Integrate the ethyl ester -CH₃ triplet. This integration must be set to exactly 3.00. The integration of the keto -CH₂- and enol -CH= signals must sum to exactly 2.00, validating the quantitative accuracy of the tautomeric ratio.

Table 1: Representative ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentTautomeric Form
1.25Triplet (t)3HEthyl ester -CH₃Both
3.85Singlet (s)3HAromatic -OCH₃Both
4.00Singlet (s)~1.6Hβ-keto -CH₂-Keto (Major)
4.20Quartet (q)2HEthyl ester -CH₂-Both
5.50Singlet (s)~0.4HEnol -CH=C(OH)-Enol (Minor)
6.85Doublet of doublets (dd)1HAromatic H-5Both
6.95Doublet (d)1HAromatic H-3Both
7.80Doublet (d)1HAromatic H-6Both
12.50Broad singlet (br s)~0.4HEnol -OHEnol (Minor)

Note: The exact keto/enol ratio (~80:20) will fluctuate based on exact sample concentration and temperature.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Logic: While NMR provides connectivity, HRMS confirms the exact elemental composition. The presence of a chlorine atom provides a built-in diagnostic tool: Chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. Observing this exact isotopic pattern in the mass spectrum self-validates the presence of the halogen[4].

Self-Validating Protocol:

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column using a 10-minute gradient of Water/Acetonitrile.

  • Mass Calibration (Lock-Mass): Operate the Q-TOF mass spectrometer in ESI+ mode. Continuously infuse a reference calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run. This continuous background calibration ensures mass accuracy remains below 5 ppm, validating the exact mass measurement.

Table 2: Expected LC-HRMS Fragmentation Profile (ESI+) [5]

m/z (Observed)Ion TypeFormulaDiagnostic Significance
257.0580[M+H]⁺ (³⁵Cl)C₁₂H₁₄³⁵ClO₄⁺Confirms exact molecular weight.
259.0550[M+2+H]⁺ (³⁷Cl)C₁₂H₁₄³⁷ClO₄⁺~33% intensity of base peak; validates Cl presence.
211.0150[M-EtOH+H]⁺C₁₀H₈³⁵ClO₃⁺Loss of ethoxy group; confirms ethyl ester moiety.
169.0050FragmentC₈H₆³⁵ClO⁺Cleavage of the β-keto bond; confirms aromatic substitution.
Vibrational Spectroscopy (ATR-FTIR)

Causality & Logic: FTIR is highly sensitive to the dipole moment changes of carbonyl bonds. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is hygroscopic; absorbed moisture can mask the critical enol O-H stretch and artificially shift the tautomeric equilibrium. ATR requires neat (dry) samples, preserving the native state of the compound[6].

Self-Validating Protocol:

  • Background Subtraction: Collect a 32-scan background spectrum of the clean, empty diamond ATR crystal. This validates the optical path and removes atmospheric CO₂/H₂O interference.

  • Sample Application: Place 2 mg of the neat compound directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Internal Reference: The aromatic C=C stretching band (~1590 cm⁻¹) remains invariant regardless of tautomerization. This peak acts as an internal reference to validate the relative intensities of the shifting C=O bands.

Table 3: Characteristic ATR-FTIR Vibrational Bands [6]

Wavenumber (cm⁻¹)IntensityFunctional GroupTautomeric Form
~3200 - 2500Broad, WeakO-H stretch (H-bonded)Enol
1740Strong, SharpEster C=O stretchKeto
1690Strong, SharpKetone C=O stretchKeto
1650Strong, SharpConjugated Ester C=OEnol
1590MediumAromatic C=C stretchBoth (Internal Ref)

Structural Validation Workflow

The following diagram maps the logical progression of the analytical workflow, demonstrating how orthogonal data streams converge to provide absolute structural certainty.

AnalyticalWorkflow Start Compound Synthesis: Ethyl 3-(2-chloro-4-methoxyphenyl) -3-oxopropanoate NMR High-Resolution NMR (1H, 13C in CDCl3) Start->NMR MS LC-HRMS (ESI+ with Lock-Mass) Start->MS IR ATR-FTIR (Neat Solid/Liquid) Start->IR NMR_Data Quantify Keto/Enol Ratio Map Aromatic Connectivity NMR->NMR_Data MS_Data Confirm Exact Mass (257.05) Validate 35Cl/37Cl Ratio MS->MS_Data IR_Data Identify C=O Stretches Detect Enol O-H Band IR->IR_Data Validation Comprehensive Structural Validation & Purity Certification NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Caption: Orthogonal analytical workflow for the structural validation of β-keto esters.

References

  • Mahmoudi Aval, M., et al. "Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester. An Experimental and Theoretical Study." Semantic Scholar. [Link]

  • Asso, V., et al. "Full article: New isoxazolidinyl-based N-alkylethanolamines as new activators of human brain carbonic anhydrases." Taylor & Francis. [Link]

  • Asano, K. "Keto-Enol Tautomerism : Key Points." Master Organic Chemistry. [Link]

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